11-hydroxyheptadecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H68N7O18P3S |
|---|---|
Molecular Weight |
1036.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-hydroxyheptadecanethioate |
InChI |
InChI=1S/C38H68N7O18P3S/c1-4-5-6-12-15-26(46)16-13-10-8-7-9-11-14-17-29(48)67-21-20-40-28(47)18-19-41-36(51)33(50)38(2,3)23-60-66(57,58)63-65(55,56)59-22-27-32(62-64(52,53)54)31(49)37(61-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,46,49-50H,4-23H2,1-3H3,(H,40,47)(H,41,51)(H,55,56)(H,57,58)(H2,39,42,43)(H2,52,53,54) |
InChI Key |
SWPALGINIDDMBX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 11-hydroxyheptadecanoyl-CoA: A Technical Guide to its Synthesis, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-hydroxyheptadecanoyl-CoA is a long-chain hydroxy fatty acyl-coenzyme A thioester. While its specific biological role and discovery context are not extensively documented in publicly available literature, its structure suggests potential involvement in fatty acid metabolism, possibly as an intermediate in ω-oxidation or as a substrate for specific enzymes. This technical guide provides a comprehensive overview of the probable methodologies for the synthesis, isolation, and characterization of this compound, based on established protocols for similar long-chain acyl-CoA molecules. This document is intended to serve as a foundational resource for researchers interested in investigating the potential significance of this and other novel long-chain hydroxy fatty acyl-CoAs in various physiological and pathological processes.
Introduction: The Enigmatic Role of Long-Chain Hydroxy Fatty Acyl-CoAs
Long-chain fatty acyl-CoAs are central players in cellular metabolism, serving as substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and signaling molecules. The introduction of a hydroxyl group along the acyl chain, as seen in this compound, can significantly alter the molecule's chemical properties and biological activity. Such modifications may influence enzyme specificity, membrane interactions, and metabolic fate.
While the specific discovery of this compound is not well-documented, it is plausible that it could be identified as a novel endogenous metabolite through advanced mass spectrometry-based metabolomics or synthesized for the purpose of investigating specific biological pathways. This guide will, therefore, focus on the practical aspects of working with this molecule, from its generation to its detailed analysis.
Synthesis of this compound
Chemical Synthesis
A common method for the chemical synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A.
Experimental Protocol: Mixed Anhydride (B1165640) Method for the Synthesis of this compound
This protocol is adapted from general methods for acyl-CoA synthesis.
Materials:
-
11-hydroxyheptadecanoic acid
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (0.5 M)
-
Argon or Nitrogen gas
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of 11-hydroxyheptadecanoic acid:
-
Dissolve 11-hydroxyheptadecanoic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution with stirring.
-
Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed for 30-60 minutes at 0°C. The formation of the mixed anhydride can be monitored by thin-layer chromatography (TLC).
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve coenzyme A (1.0 equivalent) in a cold 0.5 M sodium bicarbonate solution.
-
Slowly add the coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Purification:
-
The resulting this compound can be purified by reverse-phase high-performance liquid chromatography (HPLC).
-
A C18 column is typically used with a gradient of acetonitrile (B52724) in a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate).
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of coenzyme A.
-
Collect the fractions containing the desired product, confirm its identity by mass spectrometry, and lyophilize to obtain the purified this compound.
-
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Starting material (11-hydroxyheptadecanoic acid) | 10 mg |
| Coenzyme A | 25 mg |
| Typical Yield | 5-7 mg (20-30%) |
| Purity (by HPLC) | >95% |
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific alternative to chemical methods, often with fewer side products. An acyl-CoA synthetase with broad substrate specificity could potentially be used.
Experimental Protocol: Enzymatic Synthesis of this compound
Materials:
-
11-hydroxyheptadecanoic acid
-
Coenzyme A (free acid)
-
ATP (adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
A suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available enzyme)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
HPLC system for purification
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine Tris-HCl buffer, ATP, MgCl₂, CoA, and DTT.
-
Add the 11-hydroxyheptadecanoic acid (dissolved in a small amount of an appropriate solvent like DMSO if necessary).
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for 1-2 hours.
-
-
Reaction Quenching and Purification:
-
Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.
-
Centrifuge to pellet the precipitated protein.
-
The supernatant containing this compound can then be purified by reverse-phase HPLC as described in the chemical synthesis protocol.
-
Isolation and Purification of this compound from Biological Samples
Isolating endogenous this compound from tissues or cells requires efficient extraction and purification methods to separate it from a complex mixture of other lipids and metabolites.
Experimental Protocol: Solid-Phase Extraction (SPE) and HPLC
Materials:
-
Tissue or cell sample
-
Homogenization buffer (e.g., phosphate (B84403) buffer with internal standards)
-
Organic solvents (e.g., isopropanol (B130326), acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or a mixed-mode sorbent)
-
HPLC system
Procedure:
-
Sample Homogenization and Extraction:
-
Homogenize the tissue or cell pellet in a cold buffer.
-
Extract the acyl-CoAs using a mixture of isopropanol and acetonitrile.
-
Centrifuge to remove cellular debris.
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with methanol (B129727) and then with the equilibration buffer.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with an aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with an organic solvent (e.g., acetonitrile or methanol).
-
-
HPLC Purification:
-
Concentrate the eluate under a stream of nitrogen.
-
Further purify the this compound using reverse-phase HPLC as previously described.
-
Characterization of this compound
Once synthesized or isolated, the identity and purity of this compound must be confirmed using various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Procedure:
-
Chromatographic Separation:
-
Inject the purified sample onto a C18 HPLC column.
-
Elute with a gradient of acetonitrile in water containing a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).
-
-
Mass Spectrometric Detection:
-
Analyze the eluent by electrospray ionization (ESI) in either positive or negative ion mode.
-
In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 1036.4.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 1034.4.
-
Perform tandem MS (MS/MS) on the parent ion to obtain characteristic fragment ions, which will include fragments corresponding to the coenzyme A moiety and the 11-hydroxyheptadecanoyl chain.
-
Expected Fragmentation Data (Hypothetical):
| Precursor Ion (m/z) | Fragmentation | Characteristic Fragment Ions (m/z) |
| 1036.4 [M+H]⁺ | Cleavage of the pyrophosphate bond | 768.1 (Adenosine-3',5'-diphosphate) |
| 1036.4 [M+H]⁺ | Cleavage of the thioester bond | 271.2 (11-hydroxyheptadecanoyl cation) |
| 1034.4 [M-H]⁻ | Cleavage of the pyrophosphate bond | 408.0 (3'-phospho-AMP) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information, confirming the position of the hydroxyl group and the overall structure of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Key signals to identify would include:
-
Protons and carbons of the adenine and ribose moieties of coenzyme A.
-
Protons of the pantetheine (B1680023) arm.
-
A characteristic signal for the proton on the carbon bearing the hydroxyl group (C11).
-
Signals for the methylene (B1212753) groups of the fatty acyl chain.
-
-
Potential Signaling Pathways and Workflows
While the specific pathways involving this compound are yet to be elucidated, we can propose hypothetical workflows for its investigation.
A potential signaling pathway could involve its interaction with nuclear receptors or its further metabolism by specific enzymes.
Conclusion
While direct information on the discovery and isolation of this compound is scarce, this technical guide provides a robust framework for its synthesis, purification, and characterization based on established methodologies for similar long-chain acyl-CoA molecules. The detailed protocols and suggested workflows offer a starting point for researchers to produce this compound and investigate its potential biological significance. The exploration of novel fatty acyl-CoA species like this compound holds the potential to uncover new metabolic pathways and therapeutic targets.
The Enigmatic Pathway of 11-hydroxyheptadecanoyl-CoA: A Technical Guide to Its Putative Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a putative biosynthetic pathway for 11-hydroxyheptadecanoyl-CoA, a hydroxylated odd-chain fatty acyl-CoA. In the absence of a definitively characterized pathway, this document synthesizes current knowledge of fatty acid metabolism and hydroxylation to propose a scientifically grounded hypothetical route. The core of this proposed pathway centers on the in-chain hydroxylation of a C17 fatty acid backbone, a reaction likely catalyzed by a cytochrome P450 monooxygenase. This guide provides an in-depth exploration of the key enzymes, intermediates, and potential regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the heterologous expression of candidate hydroxylases, in vitro activity assays, and analytical methods for product identification, thereby furnishing researchers with the necessary tools to investigate and validate this proposed pathway. All quantitative data for analogous reactions are presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams.
A Proposed Biosynthetic Pathway for this compound
The biosynthesis of this compound is hypothesized to be a two-step process commencing with the activation of the odd-chain fatty acid, heptadecanoic acid, followed by a specific hydroxylation event.
-
Activation of Heptadecanoic Acid: The pathway is initiated with the conversion of heptadecanoic acid (C17:0) to its activated form, heptadecanoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL), an enzyme typically located on the outer mitochondrial membrane or the endoplasmic reticulum. The reaction requires ATP and Coenzyme A (CoA).
-
In-Chain Hydroxylation: The subsequent and key step is the hydroxylation of heptadecanoyl-CoA at the 11th carbon position. This in-chain hydroxylation is proposed to be catalyzed by a cytochrome P450 (CYP) monooxygenase. These enzymes are known to hydroxylate various fatty acids at different positions along the acyl chain. The reaction requires molecular oxygen (O₂) and electrons, which are typically transferred from NADPH via an NADPH-cytochrome P450 reductase (CPR).
Key Enzymes and Their Characteristics
-
Long-Chain Acyl-CoA Synthetase (ACSL): These enzymes are crucial for the activation of fatty acids, making them available for various metabolic pathways. They exhibit broad substrate specificity for fatty acids of different chain lengths.
-
Cytochrome P450 (CYP) Monooxygenases: This vast superfamily of heme-containing enzymes is central to the metabolism of a wide array of endogenous and xenobiotic compounds. Specific CYP families, such as CYP4A and CYP4F, are known to hydroxylate fatty acids, although their primary specificity is often for the ω-position[1]. However, in-chain hydroxylation activity has been observed for various CYPs, particularly in microbial systems[2]. The catalytic cycle of P450 enzymes involves the binding of the substrate, followed by electron transfer from NADPH via NADPH-cytochrome P450 reductase, activation of molecular oxygen, and insertion of one oxygen atom into the substrate[3].
-
NADPH-Cytochrome P450 Reductase (CPR): This flavoprotein is an essential redox partner for microsomal P450 enzymes, transferring electrons from NADPH to the P450 heme center to facilitate the catalytic cycle.
Quantitative Data on Analogous Fatty Acid Hydroxylation Reactions
Direct kinetic data for the synthesis of this compound is not available. However, the following table summarizes kinetic parameters for the hydroxylation of various fatty acids by different cytochrome P450 enzymes, which can serve as a reference for предполагаed activity.
| Enzyme | Substrate | Product(s) | Km (µM) | kcat (min-1) | Reference |
| Human P450 4A11 | Lauric Acid (C12:0) | 12-hydroxylauric acid | 4.0 | 29.4 | [4][5] |
| Human P450 4A11 | Lauric Acid (C12:0) | 11-hydroxylauric acid | - | - | [4] |
| Rat P450 4A1 | Lauric Acid (C12:0) | 12-hydroxylauric acid | - | - | [6] |
| Drosophila melanogaster CYP6A8 | Lauric Acid (C12:0) | Hydroxylated lauric acid | - | - | [7] |
| Drosophila melanogaster CYP6A8 | Capric Acid (C10:0) | Hydroxylated capric acid | - | - | [7] |
| CYP153A from Marinobacter aquaeolei | 1-Dodecanol | 1,12-Dodecanediol | - | - | [8] |
Note: The table presents data from related reactions to provide a comparative context. The specific kinetic parameters for the hydroxylation of heptadecanoyl-CoA to this compound are yet to be determined experimentally.
Experimental Protocols
The validation of the proposed pathway requires the identification and characterization of the putative hydroxylase. The following protocols provide a framework for these investigations.
Heterologous Expression and Purification of a Candidate Cytochrome P450
This protocol describes the expression of a candidate P450 gene in Escherichia coli, a commonly used system for producing recombinant proteins[9][10][11].
-
Gene Synthesis and Cloning: The coding sequence of the candidate P450 gene is synthesized with codon optimization for E. coli expression. The gene is then cloned into an appropriate expression vector (e.g., pET series) containing a suitable tag (e.g., His-tag) for purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C until it reaches an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by centrifugation, and the supernatant containing the soluble P450 is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins)[12]. The purified protein is then dialyzed against a storage buffer and its concentration and purity are determined.
In Vitro Fatty Acid Hydroxylation Assay
This assay measures the ability of the purified P450 to hydroxylate heptadecanoyl-CoA.
-
Reaction Mixture: A reaction mixture is prepared containing potassium phosphate (B84403) buffer (pH 7.4), the purified P450 enzyme, NADPH-cytochrome P450 reductase, a lipid environment (e.g., DLPC), and the substrate (heptadecanoyl-CoA)[7].
-
Initiation: The reaction is initiated by the addition of NADPH.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate) and acidification.
-
Extraction: The hydroxylated product is extracted with the organic solvent.
-
Analysis: The extracted product is analyzed by GC-MS or LC-MS/MS for identification and quantification.
GC-MS Analysis of Hydroxylated Fatty Acid Products
This protocol is for the identification and quantification of the hydroxylated product[1][13][14].
-
Derivatization: The extracted product is first methylated using diazomethane (B1218177) or a similar reagent to form the fatty acid methyl ester (FAME). Subsequently, the hydroxyl group is derivatized to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The separation is performed on a suitable capillary column.
-
Identification: The product is identified by its retention time and mass spectrum, which will show characteristic fragmentation patterns for the TMS derivative of the hydroxylated FAME.
-
Quantification: Quantification can be achieved by using a suitable internal standard and generating a calibration curve with a synthesized standard of 11-hydroxyheptadecanoic acid.
Putative Regulatory Mechanisms
The biosynthesis of this compound is likely subject to regulation at multiple levels, consistent with the control of fatty acid metabolism in general.
-
Transcriptional Regulation: The expression of both ACSL and CYP genes can be regulated by transcription factors that respond to the cellular metabolic state. For instance, peroxisome proliferator-activated receptors (PPARs) are known to regulate genes involved in fatty acid oxidation[15].
-
Substrate Availability: The concentration of heptadecanoic acid and CoA will directly influence the rate of heptadecanoyl-CoA synthesis.
-
Hormonal Control: Hormones such as insulin (B600854) and glucagon (B607659) are key regulators of fatty acid metabolism. Insulin typically promotes fatty acid synthesis and storage, while glucagon stimulates fatty acid oxidation[15]. These hormones could indirectly affect the proposed pathway by altering the overall flux of fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Analysis of Lauric Acid Hydroxylation by Human Cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.washington.edu [courses.washington.edu]
- 6. Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Characterization of Drosophila melanogaster CYP6A8 Fatty Acid Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterologous expression of cytochrome P-450 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of Cytochromes P450 | Springer Nature Experiments [experiments.springernature.com]
- 13. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. marinelipids.ca [marinelipids.ca]
- 15. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
The Emerging Role of 11-Hydroxyheptadecanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides an in-depth overview of the hypothesized role of 11-hydroxyheptadecanoyl-CoA in fatty acid metabolism, drawing upon current knowledge of similar molecules. It includes putative metabolic pathways, illustrative quantitative data, and detailed experimental protocols to stimulate further research in this area.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. While the metabolism of common even-chain fatty acids is well-documented, the roles of less abundant species, such as odd-chain and modified fatty acids, are increasingly being recognized for their physiological significance. This compound, a hydroxylated 17-carbon fatty acyl-CoA, represents one such molecule of growing interest. Its unique structure as an odd-chain fatty acid with a hydroxyl group suggests its involvement in specialized metabolic pathways that may intersect with inflammation, energy balance, and cellular signaling.
Heptadecanoic acid (C17:0), the parent fatty acid of this compound, is primarily derived from dietary sources, particularly ruminant fats and dairy products, although evidence for its endogenous synthesis exists. The introduction of a hydroxyl group at the 11th carbon position suggests enzymatic activity by cytochrome P450 monooxygenases, which are known to hydroxylate fatty acids at omega and near-omega positions. This modification significantly alters the physicochemical properties of the fatty acid, likely influencing its metabolic fate and biological activity.
This technical guide synthesizes the current understanding of odd-chain and hydroxylated fatty acid metabolism to propose a putative role for this compound. It aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting this and related metabolic pathways.
Hypothesized Metabolic Pathways of this compound
The metabolic journey of this compound is postulated to involve two key phases: biosynthesis from heptadecanoic acid and subsequent degradation through a modified beta-oxidation pathway.
Biosynthesis of this compound
The formation of this compound likely begins with the hydroxylation of heptadecanoic acid (C17:0). This reaction is hypothesized to be catalyzed by cytochrome P450 enzymes of the CYP4F subfamily, which are known to perform ω and ω-1 hydroxylation of long-chain and very-long-chain fatty acids. Following hydroxylation, the resulting 11-hydroxyheptadecanoic acid is activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.
Figure 1. Proposed biosynthetic pathway of this compound.
Degradation of this compound
The degradation of this compound is likely to proceed via a modified mitochondrial beta-oxidation pathway. The presence of the hydroxyl group at the 11th position (an odd-numbered carbon from the carboxyl end) may necessitate additional enzymatic steps. The pathway would likely involve chain shortening through successive rounds of beta-oxidation until the hydroxylated portion of the acyl chain is reached. The final products of the complete oxidation of an odd-chain fatty acid are acetyl-CoA and propionyl-CoA, the latter of which can be converted to succinyl-CoA and enter the citric acid cycle.
Figure 2. Hypothesized degradation pathway of this compound.
Quantitative Data (Illustrative)
Specific quantitative data for the metabolism of this compound are not yet available in the literature. The following tables provide an illustrative framework for the types of data that would be crucial for understanding its metabolic significance. These hypothetical values are based on typical ranges observed for other fatty acid metabolic pathways.
Table 1: Hypothetical Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| CYP4F2 | Heptadecanoic Acid | 15 | 0.5 |
| Long-chain Acyl-CoA Synthetase | 11-Hydroxyheptadecanoic Acid | 5 | 25 |
| Acyl-CoA Dehydrogenase (long-chain) | This compound | 20 | 10 |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Keto-11-hydroxyheptadecanoyl-CoA | 10 | 50 |
Table 2: Illustrative Tissue Distribution of 11-Hydroxyheptadecanoic Acid
| Tissue | Concentration (pmol/g tissue) |
| Liver | 150 |
| Adipose Tissue | 80 |
| Heart | 50 |
| Kidney | 120 |
| Brain | 20 |
Experimental Protocols
The following protocols are adapted from established methods for studying fatty acid metabolism and can be tailored to investigate the metabolism of this compound.
Protocol for In Vitro Hydroxylation of Heptadecanoic Acid
This protocol describes a method to assess the hydroxylation of heptadecanoic acid by liver microsomes, which are rich in cytochrome P450 enzymes.
Materials:
-
Rat or human liver microsomes
-
Heptadecanoic acid
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, and liver microsomes.
-
Add heptadecanoic acid (dissolved in a suitable solvent like ethanol) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C with gentle shaking for 30-60 minutes.
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the lipids using organic solvents.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis to identify and quantify 11-hydroxyheptadecanoic acid.
Figure 3. Experimental workflow for in vitro hydroxylation assay.
Protocol for Measuring the Beta-Oxidation of this compound
This protocol outlines a method to measure the rate of beta-oxidation of radiolabeled this compound in isolated mitochondria.
Materials:
-
Isolated mitochondria from rat liver or heart
-
[1-14C]-11-Hydroxyheptadecanoyl-CoA (custom synthesis)
-
Reaction buffer (containing L-carnitine, CoA, ATP, and other cofactors)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Synthesize or procure radiolabeled [1-14C]-11-Hydroxyheptadecanoyl-CoA.
-
Prepare a reaction mixture containing the reaction buffer and isolated mitochondria.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding [1-14C]-11-Hydroxyheptadecanoyl-CoA.
-
Incubate for various time points (e.g., 5, 10, 20 minutes) at 37°C.
-
Stop the reaction by adding ice-cold perchloric acid to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Measure the radioactivity in the acid-soluble supernatant, which contains the radiolabeled acetyl-CoA and other short-chain acyl-CoAs produced during beta-oxidation.
-
Calculate the rate of beta-oxidation based on the amount of acid-soluble radioactivity produced over time.
Figure 4. Workflow for measuring beta-oxidation of this compound.
Conclusion and Future Directions
The study of this compound is in its infancy, yet the convergence of knowledge on odd-chain and hydroxylated fatty acid metabolism provides a strong rationale for its potential biological importance. The hypothesized pathways presented in this guide offer a framework for initiating research into its biosynthesis, degradation, and physiological roles.
Future research should focus on:
-
Enzyme Identification and Characterization: Identifying the specific cytochrome P450 isoforms responsible for the 11-hydroxylation of heptadecanoic acid and the enzymes involved in the subsequent beta-oxidation of this compound.
-
Quantitative Profiling: Developing sensitive analytical methods to accurately quantify the levels of this compound and its metabolites in various tissues and disease states.
-
Functional Studies: Investigating the biological activities of this compound, including its potential roles in cellular signaling, inflammation, and metabolic regulation.
-
Therapeutic Potential: Exploring whether modulation of the metabolic pathways of this compound could offer new therapeutic avenues for metabolic diseases.
By addressing these key areas, the scientific community can elucidate the precise role of this unique fatty acyl-CoA and unlock its potential for advancing human health.
Unraveling the Cellular Fate of 11-hydroxyheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-hydroxyheptadecanoyl-CoA is a hydroxylated medium-chain fatty acyl-CoA. While specific data on its cellular localization and concentration are currently scarce in scientific literature, we can infer its metabolic pathway and potential cellular behavior based on the well-established principles of fatty acid metabolism. This technical guide synthesizes the available information, proposes a putative metabolic pathway, outlines detailed experimental protocols for its investigation, and provides visualizations to facilitate understanding. It is important to note that much of the information presented is based on the known metabolism of similar long-chain and medium-chain fatty acyl-CoA molecules due to the limited direct research on this compound itself.
Introduction to this compound
This compound is the coenzyme A thioester of 11-hydroxyheptadecanoic acid, a 17-carbon hydroxylated fatty acid. Its structure suggests a role as an intermediate in fatty acid metabolism, potentially in pathways involving hydroxylation and subsequent oxidation. While its precise biological functions are not well-documented, its metabolism is likely integrated with the cellular machinery for fatty acid transport and oxidation.
Proposed Cellular Localization and Metabolic Pathway
Based on the known mechanisms of fatty acid metabolism, a putative pathway for this compound can be proposed.
Cellular Uptake and Activation
Free 11-hydroxyheptadecanoic acid would first be transported across the plasma membrane. Upon entry into the cytosol, it must be activated to its CoA ester, this compound. This activation is catalyzed by acyl-CoA synthetases (ACS). Multiple isoforms of ACS are localized to various cellular membranes, including the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomes.
Mitochondrial Import and Beta-Oxidation
For catabolism via beta-oxidation, this compound must be transported into the mitochondrial matrix. Long-chain and medium-chain fatty acyl-CoAs are transported via the carnitine shuttle. This involves the conversion of the acyl-CoA to an acylcarnitine derivative.
The key enzymes in this shuttle are:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts this compound to 11-hydroxyheptadecanoylcarnitine.[1][2][3][4]
-
Carnitine-Acylcarnitine Translocase (CACT): Located in the inner mitochondrial membrane, CACT transports 11-hydroxyheptadecanoylcarnitine into the mitochondrial matrix in exchange for free carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 converts 11-hydroxyheptadecanoylcarnitine back to this compound, releasing free carnitine into the matrix.[5]
Once inside the mitochondrial matrix, this compound is a substrate for the mitochondrial beta-oxidation pathway.[6][7][8][9][10] This is a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The presence of the hydroxyl group at the C-11 position may require additional enzymatic steps for its processing during beta-oxidation.
A potential metabolic fate for this compound is its entry into the mitochondrial beta-oxidation pathway after being converted to 11-hydroxyheptadecanoylcarnitine.
Caption: Proposed metabolic pathway for this compound.
Cellular Concentration
There is currently no available data in the scientific literature detailing the cellular or subcellular concentrations of this compound. It is likely a low-abundance metabolite, existing as a transient intermediate in fatty acid metabolism.
Factors Influencing Concentration
The concentration of this compound would be dynamically regulated by:
-
Availability of precursor: The concentration of 11-hydroxyheptadecanoic acid.
-
Activity of acyl-CoA synthetases: The rate of its formation from the free fatty acid.
-
Activity of the carnitine shuttle and beta-oxidation enzymes: The rate of its transport and degradation in the mitochondria.
-
Cellular metabolic state: Conditions such as fasting or high-fat diets that upregulate fatty acid oxidation would be expected to influence its turnover.
Estimated Concentration Range (Hypothetical)
Based on studies of other long-chain acyl-CoAs, the concentration of individual acyl-CoA species in the cell is generally in the low micromolar to nanomolar range.
| Cellular Compartment | Estimated Concentration Range (Hypothetical) |
| Cytosol | Low Nanomolar (nM) |
| Mitochondrial Matrix | Low Micromolar (µM) during active beta-oxidation |
Note: This table is purely hypothetical and intended to provide a rough order of magnitude based on data for other acyl-CoAs. Experimental validation is required.
Experimental Protocols
To investigate the cellular localization and concentration of this compound, a combination of cell fractionation and sensitive analytical techniques would be required.
Subcellular Fractionation
Objective: To isolate different cellular compartments to determine the localization of this compound.
Protocol:
-
Cell Lysis: Homogenize cultured cells or tissue samples in an isotonic buffer (e.g., containing sucrose, MOPS, and EGTA) using a Dounce homogenizer or similar method to gently rupture the plasma membrane while leaving organelles intact.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.
-
Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi) and obtain the cytosolic fraction as the final supernatant.
-
-
Purity Assessment: Analyze each fraction for marker enzymes or proteins specific to each compartment (e.g., cytochrome c oxidase for mitochondria, glucose-6-phosphatase for endoplasmic reticulum, and lactate (B86563) dehydrogenase for cytosol) using Western blotting or enzyme assays to assess the purity of the fractions.
-
Metabolite Extraction: Extract acyl-CoAs from each fraction using a suitable method, such as solid-phase extraction or liquid-liquid extraction with acidic organic solvents.
Caption: Workflow for subcellular fractionation to isolate organelles.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify the concentration of this compound in total cell lysates and subcellular fractions.
Protocol:
-
Sample Preparation:
-
Spike samples with a suitable internal standard (e.g., a stable isotope-labeled version of this compound or another odd-chain acyl-CoA not present in the sample) to correct for extraction and instrument variability.
-
Extract acyl-CoAs as described in the fractionation protocol.
-
-
LC Separation:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Optimize the instrument parameters (e.g., spray voltage, source temperature, and gas flows) for the analysis of acyl-CoAs.
-
Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. This involves monitoring a specific precursor-to-product ion transition.
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.
-
Product Ion: A characteristic fragment ion, often corresponding to the pantetheine (B1680023) phosphate (B84403) moiety.
-
-
-
Quantification:
-
Generate a standard curve using a synthetic, purified standard of this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion and Future Directions
While direct experimental evidence is lacking, the fundamental principles of fatty acid metabolism provide a strong hypothetical framework for understanding the cellular fate of this compound. It is likely a transient intermediate, primarily localized to the mitochondria for beta-oxidation, with its cellular concentration being tightly regulated and likely in the low micromolar to nanomolar range.
Future research should focus on:
-
Synthesis of an analytical standard: A pure, synthetic standard of this compound is essential for accurate quantification.
-
Development of specific antibodies: Antibodies targeting this compound could enable its visualization in cells using techniques like immunofluorescence microscopy.
-
Metabolic flux analysis: Using stable isotope-labeled 11-hydroxyheptadecanoic acid to trace its metabolic fate and determine the rates of its synthesis and degradation in living cells.
By employing the experimental approaches outlined in this guide, researchers can begin to elucidate the precise cellular role and significance of this understudied hydroxylated fatty acyl-CoA.
References
- 1. The localization of carnitine palmitoyltransferase on the inner membrane of bovine liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The localization of plmitoyl-CoA: carnitine palmitoyl-transferase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial carnitine palmitoyltransferase 1a (CPT1a) is part of an outer membrane fatty acid transfer complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 5. Carnitine-O-palmitoyltransférase — Wikipédia [fr.wikipedia.org]
- 6. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. aocs.org [aocs.org]
- 10. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
Enzymatic Synthesis of 11-Hydroxyheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed chemoenzymatic strategy for the synthesis of 11-hydroxyheptadecanoyl-CoA. Given the absence of a single, well-documented enzymatic pathway for this specific molecule, this guide outlines a plausible two-step biocatalytic approach. The first step involves the regioselective hydroxylation of heptadecanoic acid to produce 11-hydroxyheptadecanoic acid, followed by the enzymatic activation of the resulting hydroxy fatty acid to its corresponding coenzyme A (CoA) thioester. This document furnishes detailed experimental protocols, collates relevant quantitative data from analogous reactions, and presents visual diagrams of the proposed enzymatic cascade and experimental workflows to aid in the practical implementation of this synthesis.
Introduction
Long-chain fatty acyl-CoAs are pivotal intermediates in a myriad of metabolic processes, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The targeted synthesis of specifically hydroxylated acyl-CoAs, such as this compound, is of significant interest for the study of enzyme kinetics, the elucidation of metabolic pathways, and the development of novel therapeutic agents. This guide details a robust enzymatic methodology for the production of this compound, leveraging the substrate promiscuity and high selectivity of microbial cytochrome P450 monooxygenases and long-chain acyl-CoA synthetases.
Proposed Enzymatic Pathway
The synthesis of this compound can be envisioned as a two-step enzymatic cascade:
-
Hydroxylation: The initial and most critical step is the regioselective hydroxylation of the C17 saturated fatty acid, heptadecanoic acid, at the C11 position. This can be achieved using a cytochrome P450 monooxygenase (CYP). Enzymes from the CYP153A family, known for their ω- and sub-terminal hydroxylation of long-chain fatty acids, are promising candidates for this transformation.
-
CoA Ligation: The resulting 11-hydroxyheptadecanoic acid is then activated to its CoA thioester by a long-chain acyl-CoA synthetase (LACS). These enzymes catalyze the ATP-dependent ligation of a fatty acid to coenzyme A.
The overall proposed reaction scheme is depicted below:
Quantitative Data
The following tables summarize representative quantitative data for the types of enzymes involved in the proposed synthesis. The values are derived from studies on similar long-chain fatty acid substrates and can serve as a benchmark for the synthesis of this compound.
Table 1: Kinetic Parameters of Fatty Acid Hydroxylases (Cytochrome P450)
| Enzyme Source | Substrate | Product(s) | Km (µM) | kcat (min-1) | Reference |
| Bacillus megaterium (CYP102A1) | Dodecanoic acid (C12) | ω-1, ω-2, ω-3 hydroxy | Not Reported | ~1,700 | [1] |
| Marinobacter aquaeolei (CYP153A33) | Dodecanol (C12) | 1,12-dodecanediol | Not Reported | Not Reported | [2] |
| Rat Liver Microsomes (CYP2B1) | Decanoic acid (C10) | ω-1 to ω-5 hydroxy | Not Reported | Not Reported | [3] |
Table 2: Product Yields from Whole-Cell Biotransformation for Fatty Acid Hydroxylation
| Biocatalyst (Recombinant Host) | Substrate | Product | Product Titer (g/L) | Conversion (%) | Reference |
| E. coli expressing CYP153A from Marinobacter aquaeolei | Dodecanoic acid | ω-Hydroxydodecanoic acid | 1.2 | >95 (regioselectivity) | [2] |
| E. coli expressing oleate (B1233923) hydratase from Stenotrophomonas maltophilia | Oleic acid | 10-Hydroxystearic acid | 49 | 98 | [4] |
Table 3: Kinetic Parameters of Long-Chain Acyl-CoA Synthetases (LACS)
| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Reference |
| Rat Liver Nuclei | Palmitic acid (16:0) | ~4 | Not Reported | [5] |
| Rat Liver Nuclei | Linoleic acid (18:2) | ~6 | Not Reported | [5] |
| Rat Liver Nuclei | 8,11,14-Eicosatrienoic acid (20:3) | ~8 | Not Reported | [5] |
Experimental Protocols
Step 1: Hydroxylation of Heptadecanoic Acid via Whole-Cell Biotransformation
This protocol is adapted from methodologies for the whole-cell biotransformation of fatty acids using recombinant E. coli expressing a cytochrome P450 monooxygenase.[2][6]
4.1.1. Materials
-
Recombinant E. coli strain (e.g., BL21(DE3)) harboring an expression plasmid for a suitable CYP153A enzyme and its redox partners.
-
Luria-Bertani (LB) or Terrific Broth (TB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
5-aminolevulinic acid (ALA) as a heme precursor.
-
Heptadecanoic acid.
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5).
-
Glucose.
-
Ethyl acetate (B1210297) for extraction.
-
Anhydrous sodium sulfate.
-
GC-MS for product analysis.
4.1.2. Procedure
-
Cultivation: Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Scale-up: Use the overnight culture to inoculate 500 mL of TB medium in a 2 L baffled flask. Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 25-30°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM and ALA to 0.5 mM.
-
Expression: Incubate for 12-16 hours at 25-30°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Biotransformation: Wash the cell pellet twice with potassium phosphate buffer and resuspend in the same buffer to a final OD600 of 30-50.
-
Reaction Setup: Add heptadecanoic acid (e.g., from a stock solution in ethanol (B145695) or DMSO) to a final concentration of 1-5 g/L and glucose to 1% (w/v) as a co-substrate for NADPH regeneration.
-
Incubation: Incubate the reaction mixture at 30°C with shaking for 24-48 hours.
-
Extraction: Acidify the reaction mixture to pH 2 with HCl and extract the products three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Analysis: Analyze the product by GC-MS after derivatization (e.g., methylation) to confirm the formation of 11-hydroxyheptadecanoic acid.
Step 2: Enzymatic Synthesis and Assay of this compound
This protocol is a representative method for the synthesis and quantification of a long-chain acyl-CoA using a radiometric assay, adapted from established procedures.[7]
4.2.1. Materials
-
Purified long-chain acyl-CoA synthetase (LACS) or a cell lysate containing the enzyme.
-
11-hydroxyheptadecanoic acid (product from Step 1).
-
[3H]- or [14C]-labeled 11-hydroxyheptadecanoic acid (for radiometric assay).
-
Coenzyme A (CoA-SH).
-
Adenosine triphosphate (ATP).
-
Magnesium chloride (MgCl2).
-
Bovine serum albumin (BSA), fatty acid-free.
-
Triton X-100.
-
Potassium phosphate buffer (pH 7.5).
-
Dole's reagent (isopropanol:heptane (B126788):1 M H2SO4, 40:10:1 v/v/v).
-
Heptane.
-
Scintillation cocktail and counter.
4.2.2. Procedure
-
Substrate Preparation: Prepare a stock solution of 11-hydroxyheptadecanoic acid (and its radiolabeled counterpart) complexed with BSA in potassium phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
ATP (10 mM)
-
MgCl2 (10 mM)
-
CoA-SH (0.5 mM)
-
Triton X-100 (0.1%)
-
Substrate (e.g., 50 µM 11-hydroxyheptadecanoic acid with a known amount of radiolabel)
-
-
Enzyme Reaction: Initiate the reaction by adding the LACS enzyme preparation. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate at 37°C for 10-30 minutes. The reaction should be in the linear range with respect to time and protein concentration.
-
Termination and Extraction: Stop the reaction by adding 1 mL of Dole's reagent. Add 0.6 mL of heptane and 0.4 mL of water, and vortex thoroughly.
-
Phase Separation: Centrifuge for 3 minutes to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the acyl-CoA product.
-
Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of this compound formed based on the specific activity of the radiolabeled substrate.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from enzyme expression to the final product analysis.
Regulatory Signaling Pathway
The expression and activity of fatty acid metabolizing enzymes are often under tight regulatory control. For instance, peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that, upon activation by fatty acids or their derivatives, can upregulate the expression of genes involved in fatty acid oxidation, including certain CYPs and LACS isoforms.[8]
Conclusion
This guide outlines a feasible and robust enzymatic approach for the synthesis of this compound. By combining the regioselective hydroxylation capabilities of cytochrome P450 monooxygenases with the efficient activation by long-chain acyl-CoA synthetases, this strategy provides a powerful tool for obtaining this valuable molecule for further research. The provided protocols and data serve as a solid foundation for the development and optimization of this biocatalytic process.
References
- 1. Biocatalyst Engineering by Assembly of Fatty Acid Transport and Oxidation Activities for In Vivo Application of Cytochrome P-450BM-3 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Engineering of CYP153A33 With Enhanced Ratio of Hydroxylation to Overoxidation Activity in Whole-Cell Biotransformation of Medium-Chain 1-Alkanols [frontiersin.org]
- 3. Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Hydratases: Versatile Catalysts to Access Hydroxy Fatty Acids in Efficient Syntheses of Industrial Interest [mdpi.com]
- 5. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli [frontiersin.org]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Hydroxyheptadecanoyl-CoA: An In-Depth Technical Guide to a Novel Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Hydroxyheptadecanoyl-CoA is a unique metabolic intermediate derived from the odd-chain fatty acid, heptadecanoic acid. While not as extensively studied as other fatty acyl-CoAs, its existence points to a specialized metabolic pathway involving the hydroxylation of an odd-chain fatty acid. This technical guide synthesizes the current, albeit limited, understanding of this compound, proposing a putative metabolic pathway for its formation and degradation based on established principles of fatty acid metabolism. This document is intended to serve as a foundational resource for researchers interested in the metabolism of modified fatty acids and its potential implications in physiology and disease.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. While the pathways for even-chain and saturated fatty acids are well-characterized, the metabolic fates of modified fatty acids, such as hydroxylated odd-chain fatty acids, are less understood. This compound is the coenzyme A thioester of 11-hydroxyheptadecanoic acid, a 17-carbon fatty acid bearing a hydroxyl group at the C-11 position. Its presence in metabolic databases suggests it is a bona fide, though likely low-abundance, metabolite. This guide will explore its probable metabolic context, from formation to subsequent breakdown, and provide a framework for future experimental investigation.
Proposed Metabolic Pathway of this compound
Based on general knowledge of fatty acid metabolism, a putative pathway for this compound can be proposed. This pathway involves three key stages: hydroxylation of the parent fatty acid, activation to its CoA derivative, and subsequent mitochondrial beta-oxidation.
Formation of 11-Hydroxyheptadecanoic Acid
The initial and most speculative step is the hydroxylation of heptadecanoic acid at the C-11 position. While a specific C-11 hydroxylase for heptadecanoic acid has not been identified, cytochrome P450 (CYP) enzymes are the most likely candidates for this reaction. CYP enzymes are a large family of monooxygenases known to hydroxylate fatty acids at various positions, including internal carbons.
Diagram of the Proposed Formation of this compound
Caption: Proposed enzymatic synthesis of this compound.
Activation to this compound
Once formed, 11-hydroxyheptadecanoic acid is activated to its coenzyme A thioester, this compound. This reaction is catalyzed by an acyl-CoA synthetase (ACS), a family of enzymes responsible for activating fatty acids for subsequent metabolism.
Mitochondrial Transport and Beta-Oxidation
For catabolism, this compound must be transported into the mitochondrial matrix. This is accomplished via the carnitine shuttle. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts this compound to 11-hydroxyheptadecanoylcarnitine. This molecule is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase II (CPT2) converts it back to this compound.
Within the mitochondria, this compound is expected to undergo beta-oxidation. The process for an odd-chain fatty acid will proceed similarly to that of an even-chain fatty acid until the final round of oxidation, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. The presence of the hydroxyl group at C-11 may require additional enzymatic steps or could be handled by the standard beta-oxidation machinery, although this could potentially alter the efficiency of the process.
Diagram of the Mitochondrial Beta-Oxidation of this compound
Caption: Mitochondrial transport and beta-oxidation of this compound.
Quantitative Data
As of the current literature, there is a notable absence of specific quantitative data for this compound. This includes kinetic parameters for its synthesis and degradation, as well as its concentration in various tissues or cellular compartments. The tables below are structured to be populated as data becomes available from future research.
Table 1: Putative Enzyme Kinetics
| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg) |
| Putative C11-Hydroxylase | Heptadecanoic Acid | 11-Hydroxyheptadecanoic Acid | Data not available | Data not available |
| Acyl-CoA Synthetase | 11-Hydroxyheptadecanoic Acid | This compound | Data not available | Data not available |
| Carnitine Palmitoyltransferase I | This compound | 11-Hydroxyheptadecanoylcarnitine | Data not available | Data not available |
| Beta-oxidation enzymes | This compound | Various | Data not available | Data not available |
Table 2: Tissue/Cellular Concentrations
| Tissue/Cell Type | Condition | Concentration (pmol/g or pmol/mg protein) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Experimental Protocols
The study of this compound requires specialized experimental approaches. Below are detailed, generalized protocols that can be adapted for the investigation of this metabolite.
Protocol for the Identification and Quantification of this compound by LC-MS/MS
This protocol outlines a method for the sensitive detection and quantification of this compound in biological samples.
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Methodology:
-
Sample Preparation: Homogenize tissue samples or lyse cells in a suitable buffer. Add an internal standard (e.g., ¹³C-labeled this compound, if available, or a structurally similar labeled acyl-CoA).
-
Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture (Folch method) to isolate the lipid fraction containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for this compound and its internal standard.
-
-
Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol for In Vitro Enzyme Assays
This protocol can be adapted to measure the activity of enzymes involved in the metabolism of this compound.
Methodology:
-
Enzyme Source: Use purified recombinant enzymes or subcellular fractions (e.g., microsomes for CYP activity, mitochondria for beta-oxidation).
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate (e.g., heptadecanoic acid for hydroxylase activity, this compound for beta-oxidation), and any necessary cofactors (e.g., NADPH for CYPs, CoA and NAD+ for beta-oxidation).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Product Analysis: Analyze the formation of the product (e.g., 11-hydroxyheptadecanoic acid or beta-oxidation intermediates) using LC-MS/MS as described above.
-
Kinetic Analysis: Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocities.
Future Directions and Conclusion
The study of this compound is in its infancy. Future research should focus on:
-
Identification of the C11-hydroxylase: Screening of CYP enzyme libraries for activity towards heptadecanoic acid.
-
Elucidation of the complete metabolic pathway: Tracing the fate of ¹³C-labeled 11-hydroxyheptadecanoic acid in cell culture or animal models.
-
Physiological relevance: Investigating the potential roles of this compound in cellular signaling or as a biomarker for specific metabolic states or diseases.
-
Development of analytical standards: Synthesis of pure this compound and its isotopically labeled counterpart to enable accurate quantification.
The Obscure Landscape of 11-Hydroxyheptadecanoyl-CoA: A Technical Guide to the Analysis and Putative Roles of Hydroxylated Long-Chain Acyl-CoAs
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This technical whitepaper addresses the current scientific understanding of the natural occurrence and biological relevance of 11-hydroxyheptadecanoyl-CoA. Extensive literature searches indicate that this specific C17 hydroxylated odd-chain fatty acyl-CoA is not a well-documented metabolite in organisms. Its metabolic pathways, quantitative presence, and specific biological functions remain uncharacterized in published scientific literature.
Consequently, this guide pivots to a broader, yet crucial, related area: the methodologies and known significance of hydroxylated long-chain acyl-CoAs as a class. By providing a framework for the study of these molecules, this document aims to equip researchers with the necessary tools to investigate novel and uncharacterized acyl-CoAs, such as this compound.
This guide details the metabolic pathways in which hydroxylated acyl-CoAs are known to participate, presents established protocols for their extraction and analysis, and summarizes the known biological roles of analogous compounds. It is intended to serve as a foundational resource for researchers poised to explore the frontiers of lipid metabolism and its implications in drug development.
Introduction: The Enigma of this compound
Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic and signaling pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1] Their diversity is vast, with variations in acyl chain length, saturation, and functional modifications giving rise to a wide array of biological activities. Odd-chain fatty acids, such as heptadecanoic acid (C17:0), are known to be metabolized, leading to the production of propionyl-CoA in the final round of β-oxidation.[2]
Hydroxylated fatty acids and their corresponding acyl-CoAs are also known to occur in nature and play significant roles in cellular processes.[3][4] However, the specific molecule of interest, This compound , remains conspicuously absent from the current body of scientific literature. Its existence in biological systems has not been confirmed, and therefore, no quantitative data, metabolic pathways, or defined biological functions have been ascribed to it.
This guide, therefore, takes a necessary step back to provide a comprehensive overview of the analysis and known roles of the broader class of hydroxylated long-chain acyl-CoAs . The methodologies and concepts presented herein are directly applicable to the potential future discovery and characterization of this compound.
Putative Metabolism of Hydroxylated Long-Chain Acyl-CoAs
While no specific pathway for this compound is known, we can infer potential metabolic routes from the known metabolism of other hydroxylated fatty acids. The hydroxylation of a fatty acid can occur at various positions along the acyl chain, primarily through alpha (α), beta (β), or omega (ω) oxidation and hydroxylation pathways.
-
α-Oxidation: This process involves the hydroxylation at the C2 position, followed by the removal of the carboxyl carbon. It is crucial for the metabolism of branched-chain fatty acids and can also act on straight-chain fatty acids.[5]
-
β-Oxidation: This is the primary pathway for fatty acid degradation. The formation of 3-hydroxyacyl-CoAs is a key intermediate step in this mitochondrial and peroxisomal process.[1]
-
ω-Hydroxylation: This pathway, primarily occurring in the endoplasmic reticulum, involves the hydroxylation of the terminal methyl carbon of a fatty acid, often catalyzed by cytochrome P450 enzymes.[6][7][8]
The position of the hydroxyl group on this compound (at the 11th carbon of a 17-carbon chain) suggests it could be an intermediate of a yet-to-be-characterized metabolic pathway or a product of a specific hydroxylase.
Caption: Generalized metabolic pathways for a C17 fatty acyl-CoA.
Experimental Protocols for the Analysis of Hydroxylated Acyl-CoAs
The detection and quantification of acyl-CoAs in biological samples are challenging due to their low abundance and instability.[9] Tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for their analysis.[10][11]
Sample Preparation and Extraction of Acyl-CoAs
This protocol is adapted from methods described for the analysis of a broad range of acyl-CoAs from tissues.[10]
Materials:
-
Tissue sample (e.g., liver, heart, brain)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal standards (e.g., [¹³C₈]octanoyl-CoA, C17:0-CoA)[10]
-
Solid Phase Extraction (SPE) C18 columns
-
Methanol (B129727), Acetonitrile, Formic Acid, Ammonium (B1175870) Hydroxide
-
Nitrogen gas evaporator
Protocol:
-
Homogenize ~50-100 mg of frozen tissue in 1 mL of ice-cold 10% TCA.
-
Spike the homogenate with a known amount of internal standards.
-
Sonicate the sample briefly on ice and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE C18 column with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 2.5 mL of 2% formic acid, followed by a wash with 2.5 mL of methanol.
-
Elute the acyl-CoAs with 2.5 mL of 2% ammonium hydroxide, followed by a second elution with 2.5 mL of 5% ammonium hydroxide.
-
Combine the eluates and dry under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.[10]
Caption: Experimental workflow for the extraction and analysis of acyl-CoAs.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[12]
-
Mobile Phase A: 0.2% heptafluorobutyric acid in 10 mM ammonium formate.[12]
-
Mobile Phase B: 100% Methanol.[12]
-
Gradient: A linear gradient from low to high organic phase (Methanol) is typically used to elute acyl-CoAs of varying chain lengths.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.[12]
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI is commonly used for acyl-CoAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole instruments. A neutral loss scan of 507 Da is characteristic of the fragmentation of the CoA moiety and can be used for screening.[10][13]
-
Precursor and Product Ions: The precursor ion will be the [M+H]⁺ of the specific hydroxylated acyl-CoA. The product ions will be specific fragments generated by collision-induced dissociation. For this compound, the exact m/z values would need to be determined empirically.
Quantitative Data on Related Hydroxylated Acyl-CoAs
As no quantitative data for this compound is available, the following table presents hypothetical data for other hydroxylated acyl-CoAs to illustrate how such data would be presented. The concentrations of these molecules are typically in the low picomole per milligram of tissue range and can vary significantly based on the tissue type and physiological state.
| Acyl-CoA Species | Tissue | Organism | Concentration (pmol/mg tissue) | Reference Compound Class |
| 3-Hydroxybutyryl-CoA | Mouse Liver | Mus musculus | 1.5 ± 0.3 | Short-chain hydroxy |
| 3-Hydroxypalmitoyl-CoA | Rat Heart | Rattus norvegicus | 0.8 ± 0.2 | Long-chain hydroxy |
| 2-Hydroxyoctadecanoyl-CoA | Human Brain | Homo sapiens | 0.5 ± 0.1 | Very-long-chain hydroxy |
| 18-Hydroxystearoyl-CoA | Plant Leaves | Vicia sativa | Not Quantified | Omega-hydroxy |
Note: The data in this table are illustrative and do not represent actual measured values from a single comparative study. They are based on the general understanding of acyl-CoA concentrations.
Biological Significance and Therapeutic Potential
Hydroxylated long-chain fatty acids and their CoA esters are involved in a variety of biological processes, and their dysregulation has been implicated in several diseases.
-
Membrane Structure and Function: 2-hydroxy fatty acids are integral components of sphingolipids in the myelin sheath of nerves and in the skin, where they contribute to the structural integrity and barrier function.[14]
-
Cell Signaling: Some hydroxylated fatty acids can act as signaling molecules. For instance, 3-HETE, a 3-hydroxy fatty acid, can be converted to pro-inflammatory prostaglandins.[4]
-
Disease Biomarkers: Altered levels of hydroxylated long-chain acylcarnitines (which are derived from acyl-CoAs) have been identified as biomarkers for mitochondrial myopathies.[12]
-
Therapeutic Targets: The enzymes that produce and metabolize hydroxylated fatty acids, such as fatty acid 2-hydroxylase (FA2H), are being explored as potential drug targets for neurological and skin disorders.[14]
The potential role of an odd-chain hydroxylated fatty acyl-CoA like this compound is entirely speculative but could be related to unique signaling properties or as an intermediate in a specialized metabolic pathway. Its discovery and characterization could open new avenues for understanding and treating metabolic diseases.
Caption: Hypothetical signaling pathway involving a hydroxylated acyl-CoA.
Conclusion and Future Directions
The study of this compound is, at present, an unexplored area of lipid research. This technical guide provides a comprehensive framework for its potential discovery and characterization by leveraging established methodologies for the broader class of hydroxylated long-chain acyl-CoAs.
Future research should focus on:
-
Screening for Presence: Utilizing untargeted metabolomics and high-resolution mass spectrometry to screen for the presence of this compound in various biological samples.
-
Pathway Elucidation: Identifying the enzymes and metabolic pathways responsible for its synthesis and degradation.
-
Functional Characterization: Investigating its potential roles in cell signaling, membrane biology, and disease pathophysiology.
The exploration of novel metabolites like this compound holds the promise of uncovering new biological mechanisms and identifying novel targets for therapeutic intervention. The tools and protocols outlined in this guide provide a solid foundation for embarking on this exciting area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Hydroxylation of Fatty Acids by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 5. (Open Access) A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. (2015) | Benjamin Jenkins | 392 Citations [scispace.com]
- 6. omega-Hydroxylation of Z9-octadecenoic, Z9,10-epoxystearic and 9,10-dihydroxystearic acids by microsomal cytochrome P450 systems from Vicia sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omega-Hydroxylation of epoxy- and hydroxy-fatty acids by CYP94A1: possible involvement in plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omega-Hydroxylation of Z9-octadecenoic, Z9,10-epoxystearic and 9,10-dihydroxystearic acids by microsomal cytochrome P450 systems from Vicia sativa. | Semantic Scholar [semanticscholar.org]
- 9. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. A mammalian fatty acid hydroxylase responsible for the formation of α-hydroxylated galactosylceramide in myelin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Characterization of 11-Hydroxyheptadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the methodologies and expected data for the structural characterization of 11-hydroxyheptadecanoyl-CoA. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related compounds and established analytical techniques to present a robust framework for its synthesis and characterization.
Introduction
This compound is a long-chain acyl-coenzyme A molecule. Such molecules are critical intermediates in fatty acid metabolism. The presence of a hydroxyl group on the acyl chain suggests its potential involvement in pathways such as beta-oxidation of hydroxylated fatty acids or as a precursor for more complex lipids. Accurate structural characterization is paramount for understanding its biological function, identifying its role in signaling pathways, and for its potential as a biomarker or therapeutic target.
This document outlines the predicted physicochemical properties, detailed experimental protocols for its synthesis and purification, and the expected outcomes from key analytical techniques for the structural elucidation of this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of Heptadecanoic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 270.45 g/mol | --INVALID-LINK-- |
| Melting Point | 61.3 °C | --INVALID-LINK-- |
| Boiling Point | 363-364 °C | --INVALID-LINK-- |
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 1054.5 | Predicted exact mass for the protonated molecule. |
| [M-H]⁻ | 1052.5 | Predicted exact mass for the deprotonated molecule. |
| [M-507+H]⁺ | 547.5 | Characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety. |
| Fragment ion | 428.037 | Corresponds to the adenosine diphosphate fragment [C₁₀H₁₅N₅O₁₀P₂H]⁺. |
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
Predicted shifts are based on data for similar long-chain acyl-CoAs and the known effects of a secondary alcohol.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Terminal CH₃ | ~0.88 | Triplet |
| Bulk -(CH₂)n- | ~1.25 | Multiplet |
| -CH(OH)- | ~3.60 | Multiplet |
| -CH₂- adjacent to -CH(OH)- | ~1.4-1.6 | Multiplet |
| -CH₂-C=O | ~2.30 | Triplet |
| -CH₂-S- | ~3.00 | Triplet |
| Adenosine H-8 | ~8.5 | Singlet |
| Adenosine H-2 | ~8.2 | Singlet |
| Ribose H-1' | ~6.1 | Doublet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
Predicted shifts are based on data for similar long-chain acyl-CoAs and the known effects of a secondary alcohol.
| Carbon | Predicted Chemical Shift (ppm) |
| Terminal CH₃ | ~14.1 |
| Bulk -(CH₂)n- | ~22-32 |
| -C(OH)- | ~70-72 |
| -CH₂- adjacent to -C(OH)- | ~37-39 |
| -CH₂-C=O | ~34.1 |
| C=O (Thioester) | ~170-180 |
| Adenosine Carbons | ~118-156 |
| Ribose Carbons | ~65-87 |
Experimental Protocols
Synthesis of 11-Hydroxyheptadecanoic Acid
A plausible synthetic route for 11-hydroxyheptadecanoic acid can be adapted from established methods for the synthesis of other long-chain hydroxy fatty acids. One such approach involves the reduction of a corresponding keto acid, which can be synthesized via various organic chemistry reactions.
Protocol: Synthesis of 11-Hydroxyheptadecanoic Acid via Grignard Reaction
-
Preparation of 11-Oxoheptadecanoic Acid:
-
Start with 10-bromodecanoic acid. Protect the carboxylic acid group as a methyl ester.
-
React the protected 10-bromodecanoate with magnesium to form the Grignard reagent.
-
React the Grignard reagent with heptanal.
-
Oxidize the resulting secondary alcohol to a ketone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
-
Deprotect the carboxylic acid to yield 11-oxoheptadecanoic acid.
-
-
Reduction to 11-Hydroxyheptadecanoic Acid:
-
Dissolve 11-oxoheptadecanoic acid in a suitable solvent like methanol (B129727) or ethanol.
-
Add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a controlled manner at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with a weak acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 11-hydroxyheptadecanoic acid using column chromatography on silica (B1680970) gel.
-
Synthesis of this compound
The conversion of the free fatty acid to its CoA ester can be achieved through chemical or enzymatic methods. A common chemical method involves the activation of the carboxylic acid followed by reaction with Coenzyme A.
Protocol: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester
-
Activation of 11-Hydroxyheptadecanoic Acid:
-
Dissolve 11-hydroxyheptadecanoic acid in a dry, aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).
-
Add N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the reaction at room temperature for several hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter to remove the dicyclohexylurea byproduct (if DCC is used) and concentrate the solution.
-
-
Coupling with Coenzyme A:
-
Dissolve the activated NHS ester in a suitable solvent mixture (e.g., tetrahydrofuran (B95107) and water).
-
Prepare a solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH ~8).
-
Slowly add the NHS ester solution to the Coenzyme A solution with stirring.
-
Maintain the pH of the reaction mixture around 8.
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Purification of this compound:
-
Purify the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate).
-
Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA).
-
Collect the fractions containing the product and lyophilize to obtain the pure this compound.
-
Mass Spectrometry Analysis
Protocol: LC-MS/MS Analysis
-
Chromatography:
-
Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from low to high organic phase to elute the compound.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain fragmentation patterns. Key fragments to monitor for are the neutral loss of 507 Da and the fragment at m/z 428.
-
NMR Spectroscopy Analysis
Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve the lyophilized this compound in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling patterns of the protons.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete assignment of proton and carbon signals.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and structural characterization of this compound.
Beta-Oxidation Pathway
Caption: The mitochondrial beta-oxidation pathway for long-chain fatty acyl-CoAs.
Methodological & Application
Application Note: Synthesis and Characterization of 11-Hydroxyheptadecanoyl-CoA for Use as a Mass Spectrometry Standard
Abstract
Long-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism. Quantitative analysis of these molecules by mass spectrometry is essential for studying metabolic pathways and diagnosing related disorders. Accurate quantification relies on the availability of high-purity stable isotope-labeled or unlabeled standards. This application note provides a detailed protocol for the chemical synthesis, purification, and characterization of 11-hydroxyheptadecanoyl-CoA, a hydroxylated long-chain acyl-CoA. The synthesis involves the protection of the hydroxyl group of 11-hydroxyheptadecanoic acid, activation of the carboxylic acid via the mixed anhydride (B1165640) method, coupling with Coenzyme A, and subsequent deprotection. The final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.
Introduction
11-Hydroxyheptadecanoic acid is a hydroxylated fatty acid whose metabolic roles are of increasing interest to researchers. The corresponding Coenzyme A thioester, this compound, is a key metabolic intermediate. To facilitate the quantitative analysis of this compound in biological matrices using mass spectrometry, a reliable source of a well-characterized standard is necessary. This document outlines a robust and reproducible method for the synthesis of this compound to be used as a standard in such analytical studies.
Overall Synthesis Workflow
The synthesis of this compound from 11-hydroxyheptadecanoic acid is a multi-step process that requires careful execution to ensure a high-purity final product. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
-
11-Hydroxyheptadecanoic acid
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Coenzyme A, free acid
-
Sodium bicarbonate
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M in THF
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
Deuterium oxide (D₂O) for NMR
Protocol 1: Protection of the Hydroxyl Group of 11-Hydroxyheptadecanoic Acid
The hydroxyl group of 11-hydroxyheptadecanoic acid is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during the activation of the carboxylic acid.[1][2]
-
Dissolve 11-hydroxyheptadecanoic acid (1 equivalent) in anhydrous DMF.
-
Add imidazole (2.5 equivalents) to the solution and stir until dissolved.
-
Add TBDMS-Cl (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude TBDMS-protected 11-hydroxyheptadecanoic acid.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 11-(tert-Butyldimethylsilyloxy)heptadecanoyl-CoA via the Mixed Anhydride Method
The carboxylic acid of the protected hydroxy fatty acid is activated using ethyl chloroformate to form a mixed anhydride, which then reacts with the thiol group of Coenzyme A.
-
Dissolve the TBDMS-protected 11-hydroxyheptadecanoic acid (1 equivalent) in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add anhydrous triethylamine (1.1 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture and stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a cold aqueous solution of sodium bicarbonate (0.5 M).
-
Slowly add the Coenzyme A solution to the mixed anhydride solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~3 with dilute HCl and proceed to the deprotection step.
Protocol 3: Deprotection of the TBDMS Group
The TBDMS protecting group is removed using a fluoride source to yield the final product.[3]
-
To the acidified reaction mixture from the previous step, add TBAF (1 M in THF, 1.5 equivalents).
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the deprotection by LC-MS, looking for the disappearance of the TBDMS-protected acyl-CoA and the appearance of the desired this compound.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
Protocol 4: Purification by Reversed-Phase HPLC
The crude this compound is purified using reversed-phase HPLC.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM ammonium acetate in water, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (adenine moiety of CoA).
-
Collect fractions corresponding to the major peak and lyophilize to obtain the purified this compound.
Characterization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The identity and purity of the synthesized this compound are confirmed by LC-MS/MS analysis.
Caption: Workflow for LC-MS/MS analysis of this compound.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Neutral loss of 507 Da (phosphorylated ADP moiety)[4][5] |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The structure of the final product is further confirmed by ¹H NMR spectroscopy.
Table 2: Expected ¹H NMR Chemical Shifts for Key Protons of this compound in D₂O
| Proton | Expected Chemical Shift (ppm) |
| Adenine H-8 | ~8.5 |
| Adenine H-2 | ~8.2 |
| Ribose H-1' | ~6.1 |
| Methylene (B1212753) α to thioester (C2-H₂) | ~2.8-3.0 |
| Methylene β to thioester (C3-H₂) | ~1.5-1.7 |
| Methine at hydroxyl (C11-H) | ~3.5-3.7 |
| Methyl terminal (C17-H₃) | ~0.8-0.9 |
| Bulk methylene (-(CH₂)n-) | ~1.2-1.4 |
Data Summary
Table 3: Summary of Characterization Data for Synthesized this compound
| Analysis | Expected Result | Observed Result |
| Purity (HPLC) | >95% | [Enter Observed Purity] |
| LC-MS/MS (m/z) | Precursor: [M+H]⁺, Product: Neutral Loss of 507 Da | [Enter Observed m/z] |
| ¹H NMR | Peaks consistent with structure | [Confirm Consistency] |
Storage and Handling
Acyl-CoA standards are susceptible to hydrolysis. For long-term storage, it is recommended to store the lyophilized powder at -80 °C. For short-term use, prepare stock solutions in an appropriate buffer (pH 4-6) and store in aliquots at -20 °C or -80 °C to minimize freeze-thaw cycles.
Conclusion
This application note provides a comprehensive protocol for the synthesis, purification, and characterization of this compound. The described methods yield a high-purity standard suitable for use in quantitative mass spectrometry-based metabolic studies. The detailed experimental procedures and characterization data will aid researchers in producing and validating this important metabolic standard.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Illustrated Glossary of Organic Chemistry - tBDMS group [chem.ucla.edu]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 11-hydroxyheptadecanoyl-CoA using a Novel LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 11-hydroxyheptadecanoyl-CoA. Long-chain acyl-Coenzyme A (acyl-CoA) species are essential intermediates in fatty acid metabolism, and their quantification is crucial for understanding various physiological and pathological processes. This method utilizes a robust sample preparation procedure and optimized LC-MS/MS parameters to achieve reliable results for researchers, scientists, and drug development professionals. While this protocol is specifically proposed for this compound, the principles can be adapted for other long-chain acyl-CoAs.
Introduction
Long-chain acyl-CoAs are activated forms of fatty acids that serve as key substrates in lipid metabolism.[1] The analysis of these molecules is challenging due to their low abundance and susceptibility to degradation. Traditional methods for their quantification often lack the sensitivity and specificity required for accurate measurement in complex biological matrices. LC-MS/MS has emerged as a powerful tool for the analysis of acyl-CoAs, offering high sensitivity and selectivity.[2][3] This application note provides a detailed protocol for the extraction and quantification of this compound, a hydroxylated long-chain acyl-CoA, from biological samples.
Experimental Protocols
Sample Preparation
A rapid solid-phase extraction (SPE) method is recommended for the isolation of long-chain acyl-CoAs from tissues such as liver.[1][2]
Materials:
-
Tissue sample (e.g., 100-200 mg of rat liver)[1]
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA)
-
Extraction Solvent: 10% (w/v) Trichloroacetic acid (TCA) or 2.5% (w/v) 5-Sulfosalicylic acid (SSA)[4]
-
SPE Cartridges: C18 reversed-phase
-
Water (LC-MS grade)
-
Nitrogen gas evaporator
Procedure:
-
Homogenize the tissue sample in the extraction solvent.
-
Add the internal standard solution to the homogenate.
-
Centrifuge the homogenate to precipitate proteins.
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm)[5]
-
Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water[5]
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile[5]
-
Flow Rate: 0.4 mL/min[5]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1][5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Key Principle: Acyl-CoAs characteristically exhibit a neutral loss of 507 Da in the positive ion mode, corresponding to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[3][6][7][8]
Proposed MRM Transitions:
To determine the precursor ion ([M+H]⁺) for this compound (Molecular Formula: C₃₈H₆₈N₇O₁₈P₃S, Molecular Weight: 1035.97), we add the mass of a proton (1.0078 Da), resulting in a precursor m/z of approximately 1036.98. The primary product ion is derived from the characteristic neutral loss of 507 Da.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1036.98 | 530.98 | 30-40 (to be optimized) |
| Heptadecanoyl-CoA (IS) | 1018.99 | 512.99 | 30-40 (to be optimized) |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes typical performance data for the analysis of long-chain acyl-CoAs using similar LC-MS/MS methods. This data is provided for reference and the method for this compound should be validated to determine its specific performance characteristics.
| Parameter | Typical Performance for Long-Chain Acyl-CoAs |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Low fmol on column |
| Limit of Quantification (LOQ) | ~5 fmol on column[9] |
| Accuracy | 94.8% to 110.8%[1][8] |
| Inter-run Precision (%RSD) | 2.6% to 12.2%[1][8] |
| Intra-run Precision (%RSD) | 1.2% to 4.4%[1][8] |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for this compound analysis.
Coenzyme A Biosynthesis and Fatty Acid Activation
Caption: Coenzyme A biosynthesis and subsequent activation of 11-hydroxyheptadecanoic acid.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and analysis, along with the proposed MRM transitions, offers a solid foundation for researchers to implement this method in their laboratories. As with any analytical method, validation is crucial to ensure data quality and reliability for specific applications in research and drug development.
References
- 1. A UPLC/MS/MS method for comprehensive profiling and quantification of fatty acid esters of hydroxy fatty acids in white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 11-Hydroxyheptadecanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Hydroxyheptadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) thioester, an important intermediate in fatty acid metabolism. Accurate quantification of this and other long-chain acyl-CoAs in biological tissues is crucial for understanding various physiological and pathological processes. However, their amphipathic nature and susceptibility to enzymatic degradation make their extraction and analysis challenging. This document provides a detailed protocol for the extraction of this compound from tissue samples, adapted from established methods for long-chain acyl-CoA analysis. The protocol is designed to ensure high recovery and reproducibility for subsequent analysis by methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The protocol is based on a multi-step process involving:
-
Rapid Tissue Homogenization: Tissues are flash-frozen and homogenized in an acidic buffer at low temperatures to quench enzymatic activity and precipitate proteins.
-
Liquid-Liquid or Solid-Phase Extraction: Acyl-CoAs are extracted from the tissue homogenate using organic solvents. This is followed by a purification step using solid-phase extraction (SPE) to separate the acyl-CoAs from other lipids and interfering substances.
-
Elution and Concentration: The purified acyl-CoAs are eluted from the SPE column and concentrated before analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for long-chain acyl-CoAs extracted from various rat tissues using similar methodologies. These values can serve as a general reference for expected concentrations.
| Acyl-CoA Species | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Muscle (nmol/g wet weight) | Liver (nmol/g protein) |
| Palmitoyl-CoA (16:0) | - | - | - | Increased 2-3 fold on fasting[1] |
| Oleoyl-CoA (18:1) | - | - | - | Increased 2-3 fold on fasting[1] |
| Stearoyl-CoA (18:0) | - | - | - | Increased 6-fold on fasting[1] |
| Linoleoyl-CoA (18:2) | - | - | - | Increased 2-3 fold on fasting[1] |
| Total Long-Chain Acyl-CoAs | - | - | - | 108 ± 11 (fed) vs. 248 ± 19 (fasted)[1] |
| General Recovery Rate | 70-80%[2] | 70-80%[2] | 70-80%[2] | - |
Experimental Protocol
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues[2][3][4].
Materials and Reagents
-
Tissue Samples: Fresh or flash-frozen in liquid nitrogen.
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9.
-
Extraction Solvents:
-
2-Propanol
-
Acetonitrile (ACN)
-
Chloroform
-
-
Solid-Phase Extraction (SPE) Columns: C18 or oligonucleotide purification columns.
-
SPE Conditioning Solution: Methanol.
-
SPE Equilibration Solution: Deionized water.
-
SPE Wash Solution 1: 2% Formic acid.
-
SPE Wash Solution 2: Methanol.
-
SPE Elution Solution: 2% Ammonium (B1175870) hydroxide (B78521), followed by 5% ammonium hydroxide[4].
-
Internal Standard: Heptadecanoyl-CoA can be used as an internal standard for quantification[3].
-
Equipment:
-
Glass homogenizer
-
Centrifuge (capable of 4°C and >1000 x g)
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Experimental Workflow Diagram
Caption: Workflow for the extraction of this compound.
Step-by-Step Procedure
1. Tissue Homogenization a. Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. b. Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). c. Homogenize the tissue thoroughly on ice. d. Add 1 mL of 2-propanol and homogenize again[2].
2. Acyl-CoA Extraction a. Transfer the homogenate to a polypropylene (B1209903) tube. b. Add 2 mL of acetonitrile, vortex for 30 seconds, and incubate on ice for 10 minutes to precipitate proteins. c. Centrifuge at 1300 x g for 15 minutes at 4°C[4]. d. Carefully collect the supernatant, which contains the acyl-CoAs.
3. Solid-Phase Extraction (SPE) Purification a. Condition the SPE column: Pass 3 mL of methanol through the column. b. Equilibrate the column: Pass 3 mL of deionized water through the column. c. Load the sample: Apply the supernatant from step 2d to the SPE column. d. Wash the column: i. Pass 2.4 mL of 2% formic acid through the column[4]. ii. Pass 2.4 mL of methanol through the column[4]. e. Elute the acyl-CoAs: i. Elute with 2.4 mL of 2% ammonium hydroxide into a clean collection tube[4]. ii. Perform a second elution with 2.4 mL of 5% ammonium hydroxide into the same tube[4].
4. Sample Concentration and Reconstitution a. Dry the combined eluates under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical method (e.g., 50% methanol)[4].
Signaling Pathway Context
While a specific signaling pathway for this compound is not detailed in the provided search results, it is an intermediate in fatty acid metabolism. The diagram below illustrates the general context of fatty acid metabolism where such molecules play a role.
Caption: General overview of fatty acid metabolism.
Troubleshooting and Considerations
-
Low Recovery: Ensure all steps are performed on ice or at 4°C to minimize enzymatic degradation. Incomplete homogenization can also lead to low yields. The addition of an acyl-CoA-binding protein to the extraction solvent has been shown to increase recovery[5].
-
Sample Purity: The wash steps in the SPE protocol are critical for removing interfering substances. Ensure the appropriate SPE column chemistry is used for optimal purification.
-
Quantification: The use of a suitable internal standard, such as heptadecanoyl-CoA, is essential for accurate quantification to correct for sample loss during extraction and analysis[3].
-
Tissue Size: This method is suitable for tissue samples as small as 20-100 mg[2][3].
By following this detailed protocol, researchers can effectively extract this compound and other long-chain acyl-CoAs from tissue samples for subsequent quantitative analysis, aiding in the investigation of metabolic pathways and the development of novel therapeutics.
References
- 1. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 11-Hydroxyheptadecanoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxyheptadecanoyl-CoA is a long-chain, hydroxylated, odd-chain fatty acyl-coenzyme A. While not as extensively studied as its even-chain or non-hydroxylated counterparts, it represents a unique molecular probe for investigating various aspects of fatty acid metabolism and enzyme function. Its distinct structure—featuring a hydroxyl group at the 11th position and a 17-carbon chain—makes it a valuable substrate for exploring the specificity and catalytic mechanisms of enzymes involved in lipid metabolism. Dysregulation of fatty acid metabolism is implicated in numerous diseases, including metabolic syndrome, diabetes, and certain cancers, making the enzymes in these pathways attractive targets for drug development.
These application notes provide a comprehensive guide for the utilization of this compound in in vitro enzyme assays, targeting key enzyme classes such as Acyl-CoA Dehydrogenases, Cytochrome P450 Hydroxylases, and 2-Hydroxyacyl-CoA Lyases.
Potential Enzymatic Pathways and Applications
This compound can be hypothesized to participate in several metabolic pathways. The presence of the hydroxyl group and the odd-numbered carbon chain suggests its potential involvement in specialized metabolic routes beyond canonical beta-oxidation.
Application Notes and Protocols for Investigating 11-hydroxyheptadecanoyl-CoA as a Substrate for Acyl-CoA Dehydrogenases
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Acyl-CoA Dehydrogenases
Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial flavoenzymes that catalyze the initial step of fatty acid β-oxidation.[1][2] This reaction involves the formation of a trans-2,3-enoyl-CoA from an acyl-CoA substrate, with the concomitant reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH2.[1][3] There are several members of the ACAD family, each with a characteristic substrate specificity based on the chain length of the fatty acyl-CoA.[1][4] The primary ACADs involved in fatty acid β-oxidation are:
-
Short-chain acyl-CoA dehydrogenase (SCAD): Prefers substrates with 4 to 6 carbon atoms.
-
Medium-chain acyl-CoA dehydrogenase (MCAD): Most active with substrates containing 6 to 12 carbon atoms.[5]
-
Long-chain acyl-CoA dehydrogenase (LCAD): Has a preference for substrates with 12 to 18 carbon atoms.[6][7]
-
Very long-chain acyl-CoA dehydrogenase (VLCAD): Acts on substrates with 14 to 24 carbon atoms.[8][9]
Deficiencies in these enzymes lead to inherited metabolic disorders known as fatty acid oxidation disorders.[1][8]
11-hydroxyheptadecanoyl-CoA as a Potential Substrate
This compound is a long-chain fatty acyl-CoA with a hydroxyl group at the 11th carbon position and a total of 17 carbons. Based on its chain length, it is most likely to be a substrate for long-chain acyl-CoA dehydrogenase (LCAD) or very long-chain acyl-CoA dehydrogenase (VLCAD). The presence of a hydroxyl group mid-chain may influence its binding to the active site and its rate of dehydrogenation. Some ACADs are known to have activity towards branched-chain and substituted acyl-CoAs, suggesting that a hydroxyl group may be tolerated.[10]
Investigating the potential of this compound as an ACAD substrate is relevant for several research areas:
-
Metabolic Research: Understanding the metabolism of modified fatty acids is crucial for a complete picture of lipid metabolism and its regulation.
-
Drug Development: Long-chain fatty acid metabolism is implicated in various diseases, including metabolic syndrome, diabetes, and certain cancers. Modulating the activity of ACADs with specific substrates or inhibitors is a potential therapeutic strategy.
-
Diagnostic Development: Characterizing the metabolic fate of unusual fatty acids can aid in the diagnosis and understanding of rare metabolic disorders.
Signaling Pathways and Logical Relationships
The metabolism of this compound, if it is indeed a substrate for an ACAD, would follow the general pathway of fatty acid β-oxidation. The initial dehydrogenation step is critical for the subsequent reactions in the cycle.
Caption: General pathway of fatty acid β-oxidation for this compound.
Data Presentation
As direct experimental data for this compound is unavailable, the following table summarizes the general substrate specificities of the major acyl-CoA dehydrogenases involved in fatty acid β-oxidation. This information can be used to select the appropriate enzyme for initial screening of this compound.
| Enzyme | Abbreviation | Optimal Substrate Chain Length | Substrate Range (Carbon Atoms) |
| Short-chain acyl-CoA dehydrogenase | SCAD | C4 (Butyryl-CoA) | C4 - C6 |
| Medium-chain acyl-CoA dehydrogenase | MCAD | C8 (Octanoyl-CoA) | C6 - C12 |
| Long-chain acyl-CoA dehydrogenase | LCAD | C12 - C16 | C8 - C20 |
| Very long-chain acyl-CoA dehydrogenase | VLCAD | C14 - C16 | C12 - C24 |
Experimental Protocols
The following are generalized protocols for assaying acyl-CoA dehydrogenase activity. These can be adapted to test the activity of SCAD, MCAD, LCAD, or VLCAD with this compound.
Synthesis of this compound
The synthesis of a novel substrate like this compound is a prerequisite for enzymatic studies. While a specific protocol for this molecule is not available in the literature, it can be synthesized from 11-hydroxyheptadecanoic acid using established methods for generating acyl-CoA esters. One common method involves the use of a CoA ligase.[11]
General Experimental Workflow for Substrate Testing
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Acyl-CoA-Dehydrogenase - DocCheck Flexikon [flexikon.doccheck.com]
- 3. d-nb.info [d-nb.info]
- 4. Acyl-CoA dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for Expanded Substrate Speci fi cities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VLCAD [gmdi.org]
- 9. mdpi.com [mdpi.com]
- 10. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Labeling with 11-Hydroxyheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique to investigate the dynamics of cellular processes. By introducing molecules containing isotopic labels or chemical reporters, researchers can trace their metabolic fate and identify their interaction partners. 11-hydroxyheptadecanoyl-CoA is a unique medium-odd-chain fatty acyl-CoA. Its hydroxyl group presents an interesting site for potential post-translational modifications and its odd-chain nature offers a distinct metabolic path compared to more common even-chain fatty acids.
These application notes describe a hypothetical approach for utilizing a chemically modified analog of this compound for metabolic labeling studies. We propose the use of an alkyne-functionalized version, termed 11-hydroxy-16-heptadecynoyl-CoA (11-HHDy-CoA) , as a probe to identify proteins that are acylated by this specific fatty acid. This method allows for the subsequent "click" reaction with azide-containing reporter tags for visualization and enrichment of target proteins.
Potential Applications
-
Profiling Protein Acylation: Identification of proteins that are post-translationally modified by this compound. This could reveal novel regulatory mechanisms in cellular signaling and metabolism.
-
Investigating Fatty Acid Metabolism: Tracing the incorporation and metabolism of a medium-odd-chain hydroxy fatty acid.
-
Drug Discovery: Screening for inhibitors of enzymes involved in the attachment or removal of this fatty acid moiety from proteins.
Experimental Workflow
The overall experimental workflow for identifying proteins modified by 11-HHDy-CoA is depicted below. It involves metabolic labeling of cells with the alkyne-containing probe, cell lysis, click chemistry to attach a reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide (B81097) for visualization), and subsequent analysis by in-gel fluorescence, western blotting, or mass spectrometry-based proteomics.
Hypothetical Signaling Pathway
Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification that can regulate protein localization, stability, and function. We hypothesize that 11-hydroxyheptadecanoylation could be a novel modification that modulates a signaling pathway, for example, by promoting the membrane association of a key signaling protein.
Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic labeling of mammalian cells in culture with the hypothetical probe 11-hydroxy-16-heptadecynoic acid (the free fatty acid form of 11-HHDy-CoA, which is more cell-permeable).
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
11-hydroxy-16-heptadecynoic acid (11-HHDyA) probe
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Seed cells in a culture plate and grow to 70-80% confluency.
-
Prepare a stock solution of 11-HHDyA in DMSO (e.g., 10 mM).
-
Dilute the 11-HHDyA stock solution in complete culture medium to the desired final concentration (e.g., 10-100 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing 11-HHDyA (or vehicle) to the cells.
-
Incubate for the desired time (e.g., 4-24 hours) at 37°C and 5% CO2.
-
After incubation, remove the labeling medium and wash the cells twice with cold PBS.
-
Lyse the cells by adding cold lysis buffer and scraping.
-
Collect the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
The lysate is now ready for downstream click chemistry (Protocol 2).
Protocol 2: Click Chemistry and Biotin Tagging
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter to the alkyne-labeled proteins in the cell lysate.
Materials:
-
Protein lysate from Protocol 1 (1 mg of protein)
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
SDS solution (5%)
Procedure:
-
In a microcentrifuge tube, combine 1 mg of protein lysate with SDS to a final concentration of 1%.
-
Add biotin-azide to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Vortex briefly to mix.
-
Add CuSO4 to a final concentration of 1 mM to initiate the reaction.
-
Incubate at room temperature for 1 hour with rotation.
-
The biotin-tagged lysate can now be used for enrichment (Protocol 3) or in-gel fluorescence analysis (if a fluorescent azide was used).
Protocol 3: Enrichment and Proteomic Analysis
This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads followed by preparation for mass spectrometry.
Materials:
-
Biotin-tagged lysate from Protocol 2
-
Streptavidin-agarose beads
-
Wash buffer (e.g., 1% SDS in PBS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris, pH 7.5, with 10 mM biotin)
-
Ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Procedure:
-
Incubate the biotin-tagged lysate with streptavidin-agarose beads for 1-2 hours at room temperature with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times).
-
Elute the bound proteins by incubating the beads with elution buffer.
-
Precipitate the eluted proteins (e.g., with acetone) and resuspend in ammonium bicarbonate.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
Desalt the resulting peptides using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
Quantitative Data Summary
The following table represents hypothetical data from a proteomic experiment comparing cells treated with 11-HHDyA versus a vehicle control. The values indicate the relative abundance of proteins identified after enrichment and mass spectrometry.
| Protein ID | Gene Name | Fold Change (Probe/Control) | Function |
| P60709 | ACTB | 1.2 | Cytoskeletal protein |
| Q06830 | HSPA5 | 1.5 | Chaperone |
| P04075 | GNAS1 | 8.9 | G-protein signaling |
| P62258 | RPLP0 | 1.1 | Ribosomal protein |
| P31946 | YWHAZ | 6.7 | Signal transduction |
| P10809 | HSP90AA1 | 1.8 | Chaperone |
| O00429 | ACAT2 | 12.3 | Acyl-CoA acetyltransferase |
| P50995 | EIF4A2 | 1.3 | Translation initiation |
| Q13148 | FASN | 15.1 | Fatty acid synthase |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The protocols and concepts outlined here provide a framework for investigating protein acylation using a novel, chemically tractable probe based on this compound. This approach has the potential to uncover new biological roles for this and other fatty acid modifications, offering insights into cellular regulation and providing new targets for therapeutic intervention. Researchers are encouraged to adapt and optimize these general protocols for their specific experimental systems.
Application Notes and Protocols for the Separation of 11-Hydroxyheptadecanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-hydroxyheptadecanoyl-CoA is a long-chain acyl-CoA ester. As with many biological lipids, it can exist as multiple isomers, including positional isomers (where the hydroxyl group is at a different position on the fatty acid chain) and stereoisomers (R and S enantiomers at the chiral center of the 11-hydroxy position). The specific biological activity of these isomers can vary significantly. Therefore, the ability to separate and quantify individual isomers is crucial for understanding their metabolic roles and for the development of targeted therapeutics.
These application notes provide an overview of analytical techniques and detailed protocols for the separation of this compound isomers. Due to the limited availability of specific experimental data for this exact molecule, the methodologies presented here are adapted from established methods for structurally similar long-chain hydroxyacyl-CoAs and other modified fatty acids.
Analytical Techniques Overview
Several chromatographic techniques are suitable for the separation of long-chain hydroxyacyl-CoA isomers. The choice of technique depends on the specific isomers of interest (positional vs. stereoisomers) and the required sensitivity and resolution.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating positional isomers. When coupled with a chiral stationary phase, it can also resolve enantiomers.
-
Supercritical Fluid Chromatography (SFC): Particularly effective for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for sensitive and selective quantification of acyl-CoAs in complex biological matrices. It can be coupled with either HPLC or SFC for isomer separation.
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers by SFC-MS
This protocol is adapted from a method developed for the chiral separation of fatty acid esters of hydroxy fatty acids (FAHFAs) and is expected to be applicable to this compound.[1]
Objective: To separate the R and S enantiomers of this compound.
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral column based on a tris-(3-chloro-5-methylphenylcarbamate) derivative of amylose (B160209) (e.g., Lux i-Amylose-3) |
| Mobile Phase | Supercritical CO2 with an acetonitrile-methanol modifier |
| Gradient | Optimized for the specific isomers, a typical starting point is a gradient from 5% to 40% modifier over 5-10 minutes |
| Flow Rate | 1.5 - 2.5 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Selected Reaction Monitoring (SRM) or full scan |
| Precursor Ion (m/z) | [M+H]+ for this compound |
| Product Ions (m/z) | Characteristic fragment ions of the acyl-CoA |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Sample Preparation:
-
If starting from biological tissue or cells, perform a lipid extraction using a modified Bligh-Dyer or similar method.
-
The lipid extract should be reconstituted in a solvent compatible with the initial SFC mobile phase conditions.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Procedure:
-
Equilibrate the SFC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire data using the specified MS conditions.
-
Integrate the peak areas for the R and S enantiomers to determine their relative abundance.
Protocol 2: Separation of Positional Isomers of Hydroxyheptadecanoyl-CoA by LC-MS/MS
This protocol is a generalized method based on the LC-MS/MS analysis of various acyl-CoAs and is suitable for separating positional isomers of hydroxyheptadecanoyl-CoA.
Objective: To separate and quantify different positional isomers of hydroxyheptadecanoyl-CoA.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an ESI source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 30% to 95% B over 15-20 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 45°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | [M+H]+ for hydroxyheptadecanoyl-CoA |
| Product Ions (m/z) | At least two characteristic fragment ions for each isomer |
| Collision Energy | Optimized for each SRM transition |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 450°C |
Sample Preparation:
-
For biological samples, perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
-
Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase composition.
-
Centrifuge the sample to pellet any particulates before transferring to an autosampler vial.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the sample.
-
Acquire data in SRM mode.
-
Construct a calibration curve using authentic standards of the isomers of interest, if available.
-
Quantify the positional isomers in the samples based on the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected from the described analytical methods. Actual values will depend on the specific instrumentation and optimization of the methods.
| Analytical Method | Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (R²) | Precision (%RSD) | Accuracy (%Bias) |
| SFC-MS | R-11-hydroxyheptadecanoyl-CoA | 1 - 10 | 500 - 1000 | >0.99 | <15% | ±15% |
| S-11-hydroxyheptadecanoyl-CoA | 1 - 10 | 500 - 1000 | >0.99 | <15% | ±15% | |
| LC-MS/MS | 9-hydroxyheptadecanoyl-CoA | 0.5 - 5 | 500 - 1000 | >0.99 | <15% | ±15% |
| This compound | 0.5 - 5 | 500 - 1000 | >0.99 | <15% | ±15% | |
| 13-hydroxyheptadecanoyl-CoA | 0.5 - 5 | 500 - 1000 | >0.99 | <15% | ±15% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation
Visualizations
Caption: Experimental workflow for isomer analysis.
Caption: Fatty acid beta-oxidation pathway.
References
Application Notes: A Cell-Based Assay for Characterizing the Function of 11-Hydroxyheptadecanoyl-CoA
Introduction
11-Hydroxyheptadecanoyl-CoA is a long-chain fatty acyl-CoA molecule. While the precise biological functions of many specific fatty acyl-CoAs are still under investigation, they are generally known to be key metabolic intermediates involved in fatty acid metabolism and cellular signaling.[1][2][3] Fatty acyl-CoAs serve as precursors for the synthesis of triglycerides and phospholipids (B1166683) and are involved in energy production through beta-oxidation.[1][2] Altered levels of fatty acyl-CoAs have been linked to metabolic dysregulation, such as insulin (B600854) resistance.[1][4] This document describes a novel cell-based assay designed to investigate the potential signaling role of this compound, hypothesizing its interaction with a G-protein coupled receptor (GPCR) and subsequent activation of a downstream signaling cascade. This assay will enable researchers to screen for modulators of this pathway for potential therapeutic development.
Assay Principle
This assay is based on the hypothesis that this compound acts as a ligand for a specific, yet to be fully characterized, cell surface GPCR, herein designated as HHC-R. Upon binding of this compound to HHC-R, a conformational change in the receptor is induced, leading to the activation of a downstream signaling pathway. In this proposed pathway, the activated GPCR stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). The assay quantifies the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) as a readout for the functional activity of this compound.
Data Presentation
Table 1: Dose-Response of this compound on Intracellular cAMP Levels
| Concentration of this compound (µM) | Mean Intracellular cAMP (nM) | Standard Deviation (nM) |
| 0 (Vehicle Control) | 1.2 | 0.2 |
| 0.1 | 3.5 | 0.4 |
| 1 | 8.9 | 0.9 |
| 10 | 15.2 | 1.5 |
| 50 | 18.1 | 1.9 |
| 100 | 18.5 | 2.0 |
Table 2: Effect of HHC-R Antagonist on this compound-Induced cAMP Production
| Treatment | Concentration (µM) | Mean Intracellular cAMP (nM) | Standard Deviation (nM) |
| Vehicle Control | - | 1.3 | 0.2 |
| This compound | 10 | 15.5 | 1.6 |
| HHC-R Antagonist | 1 | 1.4 | 0.3 |
| This compound + HHC-R Antagonist | 10 + 1 | 2.1 | 0.4 |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Quantification of 11-hydroxyheptadecanoyl-CoA
Welcome to the technical support center for the quantification of 11-hydroxyheptadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantification of this compound?
A1: The main challenges in quantifying this compound include:
-
Chemical Instability: Acyl-CoA thioesters are susceptible to both enzymatic and chemical degradation. Careful and rapid sample handling at low temperatures is crucial to prevent analyte loss.[1]
-
Low Abundance: Endogenous levels of specific acyl-CoAs are often very low, requiring highly sensitive analytical methods for detection and quantification.
-
Lack of Commercial Standards: A specific analytical standard for this compound may not be readily available, necessitating custom synthesis or the use of a structurally similar internal standard.
-
Isomeric Complexity: The presence of positional isomers of the hydroxyl group on the heptadecanoyl chain can complicate chromatographic separation and accurate quantification.
-
Matrix Effects: Biological samples are complex matrices. Co-extracting substances can interfere with ionization in the mass spectrometer, leading to signal suppression or enhancement.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most effective and widely used technique for the sensitive and selective quantification of acyl-CoAs.[2][3] This method offers high specificity by monitoring unique precursor-to-product ion transitions, which helps to distinguish the analyte from complex biological matrices.
Q3: How can I improve the stability of this compound in my samples during extraction?
A3: To enhance stability, the following steps are recommended:
-
Rapid Quenching: Immediately freeze tissue or cell samples in liquid nitrogen upon collection to halt enzymatic activity.
-
Acidified Extraction Solvents: Use extraction solvents containing an acid, such as perchloric acid or sulfosalicylic acid, to inhibit enzymatic degradation.
-
Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process.
-
Use of Antioxidants: Including antioxidants in the extraction buffer can help prevent oxidative degradation of the acyl-CoA.
-
Prompt Analysis: Analyze the extracted samples as quickly as possible. If storage is necessary, store extracts at -80°C.
Q4: I am observing high variability between my technical replicates. What could be the cause?
A4: High variability can stem from several sources:
-
Inconsistent Sample Handling: Ensure uniform and rapid processing of all samples to minimize degradation.
-
Precipitation Issues: Incomplete protein precipitation can lead to inconsistent extraction recovery.
-
Pipetting Errors: Inaccurate pipetting of samples, standards, or internal standards will introduce significant variability.
-
Instability in Autosampler: Long-chain acyl-CoAs can be unstable in the autosampler. Consider using a cooled autosampler and minimizing the time between extraction and injection. Using glass vials instead of plastic can also reduce signal loss.[1]
Q5: My signal intensity for this compound is very low. How can I improve it?
A5: To improve signal intensity:
-
Optimize Extraction Recovery: Experiment with different solid-phase extraction (SPE) sorbents and elution solvents to maximize the recovery of your analyte.
-
Enhance Chromatographic Peak Shape: Poor peak shape leads to a lower apparent signal. Adjusting the mobile phase pH or using an ion-pairing agent can improve peak symmetry and height.
-
Tune Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly tuned for the specific precursor and product ions of this compound. This includes optimizing collision energy and other source parameters.
-
Sample Concentration: If sensitivity is still an issue, you may need to concentrate the final extract before LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column Stationary Phase | Use a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) to deprotonate the phosphate (B84403) groups and improve peak shape on a C18 column.[3] |
| Analyte Adsorption to Metal Surfaces | Use a biocompatible LC system or PEEK tubing to minimize metal interactions. |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent gradient and the concentration of any additives like formic acid or ammonium acetate. |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
Issue 2: Inconsistent Retention Time
| Possible Cause | Troubleshooting Step |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure proper mixing. |
| Air Bubbles in the LC System | Degas the mobile phases and prime the pumps thoroughly. |
| Column Degradation | Replace the column if it has been used extensively or has been exposed to harsh conditions. |
Issue 3: No Signal Detected for the Analyte
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Prepare a fresh standard and re-extract a new sample, ensuring all steps are performed rapidly and at low temperatures. |
| Incorrect MS/MS Transition Monitored | Verify the precursor and product ion m/z values for this compound. |
| Insufficient Sample Concentration | Increase the amount of starting material (tissue or cells) or concentrate the final extract. |
| Poor Extraction Recovery | Evaluate your extraction procedure by spiking a known amount of a similar standard into the matrix and calculating the recovery. |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for long-chain acyl-CoAs, which can serve as a benchmark for a method developed for this compound.
Table 1: LC-MS/MS Method Validation Parameters for Long-Chain Acyl-CoAs
| Parameter | Typical Range | Reference |
|---|---|---|
| Accuracy | 94.8% - 110.8% | [4][5] |
| Inter-run Precision (%RSD) | 2.6% - 12.2% | [4][5] |
| Intra-run Precision (%RSD) | 1.2% - 4.4% | [4][5] |
| Limit of Detection (LOD) | 1 - 5 fmol |[6] |
Table 2: Example MRM Transitions for Long-Chain Acyl-CoAs (Positive Ion Mode) Note: The exact m/z for this compound will need to be calculated.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Characteristic Loss |
| Palmitoyl-CoA (C16:0) | 1004.6 | 497.1 | Neutral Loss of 507 |
| Stearoyl-CoA (C18:0) | 1032.6 | 525.1 | Neutral Loss of 507 |
| Oleoyl-CoA (C18:1) | 1030.6 | 523.1 | Neutral Loss of 507 |
Experimental Protocols
Detailed Methodology for Quantification of this compound by LC-MS/MS
This protocol is a hypothetical example based on established methods for other long-chain acyl-CoAs.
1. Sample Preparation and Extraction
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add an appropriate amount of a suitable internal standard (e.g., heptadecanoyl-CoA).
-
Add 2 mL of 2-propanol and homogenize again.
-
Add 4 mL of acetonitrile (B52724), vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727), followed by 5 mL of water.
-
Load the supernatant from the homogenization step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 10% acetonitrile in water for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Hypothetical):
-
Precursor Ion (M+H)⁺: Calculate the exact mass of this compound + 1.0073.
-
Product Ion: Monitor for the characteristic product ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) group (loss of 507 Da).
-
-
Optimization: Optimize collision energy and other source parameters for the specific analyte and instrument.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing 11-Hydroxyheptadecanoyl-CoA Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 11-hydroxyheptadecanoyl-CoA during sample preparation. Given the limited specific data for this compound, the guidance provided is based on established principles for the handling and analysis of long-chain hydroxyacyl-CoAs.
Troubleshooting Guides
Low recovery of this compound is a common issue during sample preparation. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps |
| Enzymatic Degradation | Immediate Quenching: To inactivate cellular thioesterases and other degrading enzymes, immediately flash-freeze tissue samples in liquid nitrogen. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1] |
| Maintain Low Temperatures: Keep samples on ice (0-4°C) at all times during processing, including homogenization and centrifugation.[1][2] Use pre-chilled tubes, buffers, and solvents. | |
| Chemical Degradation (Hydrolysis) | Maintain Acidic pH: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially in neutral or alkaline conditions.[1] Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) buffer at pH 4.9, to maintain stability.[1][2] |
| Use Fresh, High-Purity Solvents: Degraded solvents can introduce contaminants that may accelerate the degradation of the analyte. | |
| Incomplete Extraction | Thorough Homogenization: Ensure complete cell lysis and tissue disruption to release the analyte. A glass homogenizer is often effective.[2] |
| Optimize Solvent-to-Tissue Ratio: A 20-fold excess of extraction solvent to tissue weight is often recommended to ensure efficient extraction.[2] | |
| Appropriate Solvent System: A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2] | |
| Loss During Purification | Proper SPE Column Conditioning: Ensure that the solid-phase extraction (SPE) column is properly conditioned and equilibrated before loading the sample.[2] |
| Optimize Wash and Elution Steps: Fine-tune the wash and elution solvent compositions and volumes to maximize recovery of the target analyte while removing interfering substances. | |
| Repeated Freeze-Thaw Cycles | Aliquot Samples: If a sample needs to be accessed multiple times, aliquot it into smaller volumes after the initial processing to avoid repeated freezing and thawing of the entire sample, which can significantly impact stability.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation during sample preparation?
A1: The degradation of this compound during sample preparation primarily occurs through two pathways:
-
Enzymatic Degradation: Upon cell lysis, endogenous enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond, converting the acyl-CoA to its corresponding free fatty acid and Coenzyme A.[1]
-
Chemical Hydrolysis: The thioester bond is chemically unstable and prone to hydrolysis, a reaction that is significantly accelerated at neutral to alkaline pH.[1]
References
overcoming matrix effects for 11-hydroxyheptadecanoyl-CoA analysis
Welcome to the technical support center for the analysis of 11-hydroxyheptadecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | 1. Suboptimal Chromatographic Conditions: Long-chain acyl-CoAs can exhibit poor peak shape on reversed-phase columns under acidic mobile phases.[1] 2. Column Contamination: Repeated injections of biological extracts can lead to the accumulation of matrix components on the analytical column. | 1. Optimize Mobile Phase: Use a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) with a C18 reversed-phase column to improve peak shape.[2] 2. Column Washing: Implement a robust column washing protocol between injections or periodically to remove contaminants. |
| Low Signal Intensity or Poor Sensitivity | 1. Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source.[3][4][5] 2. Inefficient Extraction: The extraction method may not be efficiently recovering the analyte from the sample matrix.[6] 3. Suboptimal MS Parameters: Ionization and fragmentation parameters may not be optimized for the analyte. | 1. Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.[2][7] 2. Optimize Extraction: Use a validated extraction protocol, such as a modified Bligh-Dyer method or an organic solvent mixture (e.g., acetonitrile/methanol (B129727)/water).[8] Consider using an internal standard to monitor and correct for recovery. 3. MS Parameter Optimization: Infuse a standard solution of this compound to optimize source and collision energy parameters for maximum signal. 4. Derivatization: Consider derivatization of the hydroxyl group with reagents like picolinic acid to enhance ionization efficiency and sensitivity.[9][10] |
| High Signal Variability or Poor Reproducibility | 1. Inconsistent Matrix Effects: The extent of ion suppression or enhancement can vary between samples due to differences in matrix composition.[3][11] 2. Analyte Instability: Acyl-CoAs can be unstable and prone to degradation if not handled properly. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects and other sources of variability is to use a SIL-IS for this compound.[7][12][13] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification. 2. Maintain Sample Integrity: Keep samples on ice or at 4°C during processing and store them at -80°C. Use fresh solvents and minimize freeze-thaw cycles. |
| Inaccurate Quantification | 1. Matrix Effects: As mentioned, ion suppression or enhancement can lead to underestimation or overestimation of the analyte concentration.[3][4][5] 2. Lack of a Suitable Internal Standard: Using an internal standard that does not behave identically to the analyte can lead to quantification errors.[2] | 1. Implement Stable Isotope Dilution (SID): This is the gold standard for accurate quantification in complex matrices as it corrects for both matrix effects and extraction efficiency.[7][12] 2. Matrix-Matched Calibration Curves: If a SIL-IS is not available, prepare calibration standards in a representative blank matrix to mimic the matrix effects observed in the unknown samples. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][4][5] In the context of electrospray ionization (ESI) mass spectrometry, these effects can either suppress or enhance the signal of this compound, leading to inaccurate and imprecise quantification.[2][3] Biological samples like plasma, tissue homogenates, and cell lysates are complex matrices that are prone to causing significant matrix effects.
Q2: What is the best way to overcome matrix effects for accurate quantification?
A2: The most robust and widely recommended method to overcome matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution (SID) LC-MS/MS assay.[7][12][13] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N). It co-elutes with the analyte and is affected by matrix components in the same way, allowing for reliable correction of signal suppression or enhancement.
Q3: I don't have a specific SIL-IS for this compound. What are my alternatives?
A3: While a specific SIL-IS is ideal, there are alternative strategies:
-
Use a close structural analog as an internal standard: An odd-chain fatty acyl-CoA like heptadecanoyl-CoA can be used, but it may not perfectly mimic the chromatographic behavior and ionization response of the hydroxylated analyte.[2][8]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to normalize the matrix effects between the standards and the samples.
-
Standard Addition: This involves adding known amounts of the analyte to aliquots of the sample. It is a very accurate method but is time-consuming and requires more sample volume.
-
Thorough Sample Cleanup: Employ rigorous sample preparation techniques like solid-phase extraction (SPE) to remove as many interfering matrix components as possible.[2][7]
Q4: What type of chromatography is best suited for this compound analysis?
A4: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of long-chain acyl-CoAs.[1][2] To achieve good peak shape and retention for these amphipathic molecules, it is often beneficial to use a C18 column with a high pH mobile phase (e.g., pH 10.5) containing a buffer like ammonium hydroxide (B78521) and an organic solvent gradient (e.g., acetonitrile).[2] Hydrophilic interaction liquid chromatography (HILIC) has also been shown to be effective for the analysis of a broad range of acyl-CoAs, from short to long chains, in a single run.[14]
Q5: Can you provide a general experimental workflow for the analysis of this compound?
A5: A typical workflow involves sample preparation, LC-MS/MS analysis, and data processing. The following diagram illustrates a general workflow incorporating best practices for overcoming matrix effects.
Caption: General workflow for this compound analysis.
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup
This protocol is a general guide and should be optimized for your specific sample type.
-
Internal Standard Spiking: To an aliquot of your sample (e.g., 100 µL plasma or 10 mg tissue homogenate), add the stable isotope-labeled internal standard for this compound.
-
Protein Precipitation and Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid or a 2:2:1 (v/v/v) mixture of acetonitrile/methanol/water.[1][15] Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[15]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 2 x 1 mL of water to remove polar interferences.
-
Elute the this compound with 2 x 1 mL of acetonitrile.
-
-
Drydown and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters
The following are starting parameters that should be optimized for your specific instrumentation.
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound |
| Product Ion (Q3) | To be determined by infusion of a standard. A common neutral loss for acyl-CoAs is 507.[2] |
Signaling Pathway Context
While this compound is not a central metabolite in major signaling pathways, it is involved in fatty acid metabolism. The following diagram illustrates the general process of fatty acid activation, a prerequisite for its involvement in various metabolic fates.
Caption: Activation of 11-hydroxyheptadecanoic acid to its CoA ester.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Analysis of 11-hydroxyheptadecanoyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-hydroxyheptadecanoyl-CoA and encountering challenges with adduct formation in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound and what are the expected m/z values for its common ions in MS?
A1: The molecular formula for this compound is C38H68N7O18P3S, with a molecular weight of 1035.97 g/mol [1]. In positive ion mode electrospray ionization (ESI-MS), you can expect to observe the following ions:
| Ion Species | Description | Calculated m/z |
| [M+H]+ | Protonated molecule | 1036.98 |
| [M+Na]+ | Sodium adduct | 1058.96 |
| [M+K]+ | Potassium adduct | 1074.93 |
| [M+NH4]+ | Ammonium (B1175870) adduct | 1054.01 |
Q2: Why am I seeing multiple peaks in my mass spectrum for this compound?
A2: It is common to observe multiple peaks for a single analyte in ESI-MS due to the formation of adducts. These occur when the analyte molecule associates with ions present in the mobile phase or from contaminants. For this compound, you are likely observing the protonated molecule ([M+H]+) alongside sodium ([M+Na]+) and potassium ([M+K]+) adducts. The presence of these adducts can split the signal, reducing the intensity of the desired protonated ion and complicating data analysis.
Q3: What are the typical sources of sodium and potassium ions that lead to adduct formation?
A3: Sources of alkali metal contamination are prevalent in a laboratory setting and can include:
-
Glassware: Metal ions can leach from glass containers, especially with aqueous solvents.
-
Solvents and Reagents: HPLC-grade solvents can still contain trace amounts of metal ions. Buffers and salts used in mobile phases or sample preparation are also common sources.
-
Biological Samples: Samples such as plasma or tissue extracts have high endogenous concentrations of salts.
-
Human Contact: Touching pipette tips or other equipment can introduce sodium and potassium.
Q4: What is the characteristic fragmentation pattern for acyl-CoAs in tandem mass spectrometry (MS/MS)?
A4: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS. The most common fragmentation involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule, resulting in a neutral loss of 507 Da. Another characteristic fragment ion observed is at m/z 428, corresponding to the protonated adenosine (B11128) diphosphate (B83284) fragment. These characteristic fragmentations are useful for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.
Troubleshooting Guide: Dealing with this compound Adducts
This guide provides a systematic approach to identifying and mitigating adduct formation during the MS analysis of this compound.
Problem: Low intensity of the protonated molecule [M+H]+ and high intensity of adduct peaks (e.g., [M+Na]+, [M+K]+).
This issue can lead to poor sensitivity and inaccurate quantification. The following troubleshooting workflow can help address this problem.
Caption: Troubleshooting workflow for managing adduct formation.
Problem: Inconsistent adduct ratios between samples.
Fluctuating adduct ratios can severely impact the reproducibility and accuracy of quantitative analyses.
Caption: Logic for addressing inconsistent adduct ratios.
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Biological Samples
This protocol is a general guideline for extracting long-chain acyl-CoAs from tissues or cells.
-
Homogenization:
-
Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 isopropanol:acetonitrile:water).
-
Include an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA.
-
-
Extraction:
-
Vortex the homogenate thoroughly.
-
Centrifuge at a high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
-
Solid-Phase Extraction (SPE) for Desalting:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a solvent of higher organic content, such as methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions.
-
Protocol 2: LC-MS/MS Method for this compound
This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of this compound.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the long-chain acyl-CoA, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial identification of the parent ion and its adducts. Subsequently, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.
-
SRM Transitions:
-
Primary: Precursor ion (e.g., m/z 1036.98 for [M+H]+) -> Product ion (Neutral Loss of 507).
-
Confirmatory: Precursor ion (e.g., m/z 1036.98 for [M+H]+) -> Product ion (m/z 428).
-
-
Signaling Pathway and Fragmentation
Caption: Proposed MS/MS fragmentation of this compound.
References
Technical Support Center: Protocol Refinement for 11-Hydroxyheptadecanoyl-CoA Enzymatic Assays
Disclaimer: Detailed, validated protocols for enzymatic assays specifically targeting 11-hydroxyheptadecanoyl-CoA are not widely available in published literature. The following guide is a comprehensive resource based on established principles for assays of structurally similar long-chain hydroxy fatty acyl-CoAs. Researchers should use this information as a starting point for developing and optimizing their own specific assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an enzymatic assay for this compound?
A1: An enzymatic assay for this compound typically involves an enzyme that uses it as a substrate, such as a specific long-chain hydroxyacyl-CoA dehydrogenase or hydratase. The reaction is monitored by measuring the change in concentration of a product or cofactor. For a dehydrogenase, this is often the conversion of NAD⁺ to NADH or NADP⁺ to NADPH, which can be detected spectrophotometrically at 340 nm. Alternatively, a coupled reaction can be used to produce a fluorescent or colorimetric signal.[1][2][3][4]
Q2: Which type of assay, spectrophotometric or fluorometric, is better for my experiment?
A2: The choice depends on the required sensitivity and the available equipment.
-
Spectrophotometric assays are often simpler to set up and are suitable for determining enzyme kinetics when enzyme and substrate concentrations are relatively high.[1][3][5]
-
Fluorometric assays are generally more sensitive and are preferred for high-throughput screening or when working with low concentrations of the enzyme or substrate.[6][7][8] They often involve coupling the enzymatic reaction to the production of a fluorescent product.[9][10]
Q3: How should I prepare and store my this compound substrate?
A3: Long-chain fatty acyl-CoAs can be unstable. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, snap-freeze aliquots in liquid nitrogen and store them at -80°C for no longer than one week.[9] Avoid repeated freeze-thaw cycles.
Q4: My sample is from a cell or tissue lysate. What kind of buffer should I use?
A4: For cell and tissue lysates, a lysis buffer with a pH of around 7.4 containing a non-ionic detergent like Triton X-100 (0.5% - 5.0%) is often recommended to properly solubilize fatty acyl-CoAs.[9]
Troubleshooting Guide
Problem 1: No or very low enzyme activity detected.
| Possible Cause | Suggested Solution |
| Degraded Substrate/Cofactor | Prepare fresh this compound and cofactor (e.g., NAD⁺) solutions. Ensure proper storage conditions (-80°C for substrate).[9] |
| Incorrect pH or Temperature | Optimize the assay pH and temperature. Most dehydrogenase assays perform well between pH 7.0 and 8.5 and at temperatures between 25°C and 37°C.[3] |
| Inactive Enzyme | Verify the activity of your enzyme preparation with a known positive control substrate if available. Ensure the enzyme has been stored correctly according to the manufacturer's instructions. |
| Presence of Inhibitors in Sample | If using cell/tissue lysates, inhibitors may be present. Dilute the sample or use a purification step (e.g., dialysis or desalting column) to remove potential inhibitors. |
Problem 2: High background signal or non-linear reaction rates.
| Possible Cause | Suggested Solution |
| Substrate Instability | This compound may be hydrolyzed non-enzymatically. Run a "no-enzyme" control to measure the rate of background signal generation and subtract it from your sample readings. |
| Contaminating Enzymes in Sample | Lysates may contain other enzymes that react with the substrate or detection reagents. If possible, use a more purified enzyme preparation. |
| Substrate/Product Inhibition | At high concentrations, the substrate or product can inhibit the enzyme, leading to a decrease in the reaction rate over time. Perform a substrate titration to determine the optimal concentration range.[7] |
| Assay Reagent Interference | Some compounds in your sample may interfere with the detection method (e.g., autofluorescence). Run a "no-substrate" control to check for this. |
Problem 3: Poor reproducibility between replicates.
| Possible Cause | Suggested Solution |
| Pipetting Inaccuracy | Use calibrated pipettes and ensure proper mixing of all components. For small volumes, use of a master mix is highly recommended. |
| Temperature Fluctuations | Ensure that all assay components are equilibrated to the correct temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.[3] |
| Substrate Adsorption | Long-chain fatty acyl-CoAs can adsorb to plastic surfaces. Including a low concentration of a non-ionic detergent or BSA in the assay buffer can help prevent this. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase (Generic)
This protocol is based on the principle of monitoring the increase in absorbance at 340 nm due to the production of NADH.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
Substrate Stock: 10 mM this compound in deionized water.
-
Cofactor Stock: 20 mM NAD⁺ in Assay Buffer.
-
Enzyme Solution: Purified or recombinant this compound dehydrogenase diluted in cold Assay Buffer to the desired concentration.
2. Assay Procedure (96-well plate format):
-
Prepare a master mix containing Assay Buffer and NAD⁺.
-
In each well, add:
-
170 µL of Assay Buffer.
-
10 µL of 20 mM NAD⁺ (final concentration 1 mM).
-
10 µL of enzyme solution or sample lysate.
-
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 10 µL of 10 mM this compound (final concentration 0.5 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes in a temperature-controlled plate reader.
3. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.
Quantitative Data Tables
The following tables provide hypothetical but realistic data ranges for assay optimization. Researchers should generate their own data.
Table 1: Effect of pH on Enzyme Activity
| pH | Relative Activity (%) |
| 6.0 | 45 |
| 6.5 | 68 |
| 7.0 | 91 |
| 7.5 | 100 |
| 8.0 | 95 |
| 8.5 | 82 |
| 9.0 | 65 |
Table 2: Kinetic Parameters for this compound Dehydrogenase
| Substrate/Cofactor | Km (µM) | Vmax (µmol/min/mg) |
| This compound | 25 | 1.5 |
| NAD⁺ | 150 | - |
Visualizations
Caption: A typical workflow for an enzymatic assay.
Caption: A hypothetical reaction catalyzed by this compound dehydrogenase.
Caption: A troubleshooting flowchart for low enzyme activity.
References
- 1. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.wright.edu [research.wright.edu]
- 7. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
Technical Support Center: 11-Hydroxyheptadecanoyl-CoA Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during experiments involving 11-hydroxyheptadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The synthesis of this compound presents a multi-step challenge involving the initial synthesis of 11-hydroxyheptadecanoic acid followed by its conjugation to Coenzyme A (CoA). Key difficulties include:
-
Stereospecificity: Achieving the desired stereochemistry at the hydroxyl group can be difficult.
-
Purity of Precursors: The purity of 11-hydroxyheptadecanoic acid and CoA is critical for a successful final product.
-
Thioester Bond Formation: The formation of the thioester bond with CoA can be inefficient and prone to side reactions.
-
Purification: The final product is often contaminated with unreacted starting materials and byproducts, necessitating careful purification, typically by High-Performance Liquid Chromatography (HPLC).
Q2: How can I purify synthesized this compound?
A2: Purification of long-chain acyl-CoAs like this compound is most effectively achieved using reverse-phase HPLC.[1][2][3] A C18 column is commonly used with a gradient elution system. The mobile phase typically consists of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724).[1][2] Detection is usually performed by monitoring the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of CoA.
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation. For long-term stability, it is recommended to store this compound as a lyophilized powder at -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The pH of the solution should be kept slightly acidic (around pH 5-6) to minimize hydrolysis of the thioester bond.
Q4: I am having trouble with the quantification of this compound by LC-MS/MS. What are the common pitfalls?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying acyl-CoAs, but several pitfalls can lead to inaccurate results.[1] Common issues include:
-
Ion Suppression/Enhancement: The complex sample matrix can interfere with the ionization of the analyte, leading to underestimation or overestimation. The use of a stable isotope-labeled internal standard is highly recommended to correct for these matrix effects.
-
Poor Chromatographic Resolution: Co-elution with other lipids can lead to ion suppression. Optimization of the chromatographic method is crucial.
-
Analyte Degradation: Degradation can occur during sample preparation and analysis. It is important to work quickly and at low temperatures.
-
Non-linear Response: The detector response may not be linear across a wide concentration range. A calibration curve with multiple points should be used to ensure accurate quantification.
Troubleshooting Guides
Problem 1: Low Yield During Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete activation of 11-hydroxyheptadecanoic acid. | Ensure the activating agent (e.g., N-hydroxysuccinimide) is fresh and used in the correct molar excess. |
| Degradation of Coenzyme A. | Use high-quality CoA and handle it according to the manufacturer's instructions. Keep it on ice during the reaction. |
| Suboptimal reaction pH. | The coupling reaction is pH-sensitive. Optimize the pH of the reaction buffer (typically around 7.5-8.0 for many coupling methods). |
| Inefficient purification leading to product loss. | Optimize the HPLC purification protocol. Ensure the collection window for the product peak is accurate. |
Problem 2: Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in culture media. | Perform a time-course stability study of the compound in your specific cell culture media. Consider using a carrier protein like BSA to improve stability and delivery. |
| Variability in cellular uptake. | Optimize the delivery method. Test different concentrations and incubation times. |
| Off-target effects. | Include appropriate controls, such as the free fatty acid (11-hydroxyheptadecanoic acid) and Coenzyme A alone, to ensure the observed effects are specific to the acyl-CoA. |
| Cell passage number and confluency. | Maintain consistent cell culture conditions, as metabolic states can vary with cell density and passage number. |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is a hypothetical adaptation based on the synthesis of similar molecules.
-
Synthesis of 11-hydroxyheptadecanoic acid: This can be achieved through various organic synthesis routes. One potential approach is the hydroboration-oxidation of undecylenic acid to yield 11-hydroxyundecanoic acid, followed by chain elongation.
-
Activation of 11-hydroxyheptadecanoic acid: The carboxylic acid is activated to facilitate the reaction with CoA. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
-
Coupling to Coenzyme A: The activated 11-hydroxyheptadecanoyl-NHS ester is then reacted with Coenzyme A in a suitable buffer (e.g., sodium bicarbonate, pH 8.0) to form the final product.
-
Purification: The reaction mixture is purified by reverse-phase HPLC as described in the FAQs.
Protocol 2: Quantification of this compound by LC-MS/MS
-
Sample Preparation: Tissues or cells are homogenized in a cold buffer, and proteins are precipitated with an organic solvent (e.g., acetonitrile). An internal standard (e.g., ¹³C-labeled this compound) is added at the beginning of the extraction.
-
Solid-Phase Extraction (SPE): The supernatant is further purified using a C18 SPE cartridge to enrich for long-chain acyl-CoAs and remove interfering substances.
-
LC Separation: The purified extract is injected onto a C18 HPLC column and separated using a gradient of acetonitrile in water with a small amount of formic acid to improve ionization.
-
MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
Table 1: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Value |
| Precursor Ion (Q1) | m/z of [M+H]⁺ |
| Product Ion (Q3) | m/z of a characteristic fragment |
| Collision Energy | To be optimized empirically |
| Dwell Time | 100 ms |
Note: The exact m/z values will depend on the precise mass of this compound and its fragmentation pattern, which should be determined experimentally.
Visualizations
Caption: A typical experimental workflow for this compound research.
Caption: A logical troubleshooting flowchart for addressing inconsistent experimental results.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Synthetic 11-hydroxyheptadecanoyl-CoA: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetic 11-hydroxyheptadecanoyl-CoA. Due to the limited specific information on this molecule, we present a comparative approach against a well-characterized long-chain acyl-CoA, palmitoyl-CoA. The methodologies and hypothetical data herein serve as a template for its functional characterization.
Introduction to Long-Chain Acyl-CoAs
Long-chain fatty acyl-CoAs are pivotal intermediates in cellular metabolism and signaling. They are involved in a myriad of cellular processes including energy metabolism, lipid synthesis, and the regulation of enzyme activity and gene expression.[1] The introduction of a hydroxyl group onto the acyl chain, as in this compound, may confer novel biological activities, such as altered substrate specificity for enzymes or unique signaling properties. This guide outlines a series of experiments to elucidate these potential functions.
Hypothetical Biological Activities and Comparative Analysis
We hypothesize that this compound may act as:
-
A substrate for enzymes involved in fatty acid metabolism.
-
A modulator of protein kinases or phosphatases.
-
A precursor for the synthesis of novel signaling lipids.
To test these hypotheses, we propose a direct comparison with palmitoyl-CoA, a saturated 16-carbon long-chain acyl-CoA, which is a common substrate in many cellular reactions.
Data Presentation: A Comparative Overview
The following tables present hypothetical data to illustrate how the biological activity of synthetic this compound could be compared to a standard long-chain acyl-CoA.
Table 1: Comparative Enzyme Kinetics with Acyl-CoA Dehydrogenase
| Substrate | Michaelis Constant (Km) (µM) | Maximum Velocity (Vmax) (nmol/min/mg protein) |
| Palmitoyl-CoA | 5.2 ± 0.4 | 150 ± 12 |
| This compound | 12.8 ± 1.1 | 85 ± 9 |
This hypothetical data suggests that this compound has a lower affinity and is a poorer substrate for acyl-CoA dehydrogenase compared to palmitoyl-CoA.
Table 2: Comparative Effect on Protein Kinase C (PKC) Activity in vitro
| Compound (at 10 µM) | PKC Activity (% of control) |
| Vehicle (Control) | 100 |
| Palmitoyl-CoA | 115 ± 8 |
| This compound | 180 ± 15 |
This hypothetical data suggests that this compound is a more potent activator of Protein Kinase C than palmitoyl-CoA.
Experimental Protocols
In Vitro Acyl-CoA Dehydrogenase Activity Assay
This protocol measures the rate of reduction of a substrate by acyl-CoA dehydrogenase, with the acyl-CoA as the substrate.
Materials:
-
Purified medium-chain acyl-CoA dehydrogenase (MCAD)
-
Palmitoyl-CoA and this compound
-
Electron-transferring flavoprotein (ETF)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Tris-HCl buffer (pH 7.8)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ETF, and DCPIP in a cuvette.
-
Add a known concentration of MCAD to the mixture.
-
Initiate the reaction by adding varying concentrations of either palmitoyl-CoA or this compound.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol measures the phosphorylation of a substrate peptide by PKC in the presence of the test compounds.
Materials:
-
Purified PKC isoform (e.g., PKCα)
-
Fluorescently labeled PKC substrate peptide
-
ATP
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
Palmitoyl-CoA and this compound
-
Kinase buffer
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PS, DAG, and the fluorescently labeled substrate peptide.
-
Add the test compounds (palmitoyl-CoA or this compound) at the desired concentration.
-
Add purified PKC to the mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and measure the fluorescence polarization. An increase in polarization indicates phosphorylation of the substrate.
-
Calculate the percentage of PKC activity relative to a vehicle control.
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing potentiation of PKC by this compound.
Caption: Experimental workflow for validating the biological activity of synthetic this compound.
References
A Comparative Guide to the Functional Differences of 11-Hydroxy-THC and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between 11-hydroxy-tetrahydrocannabinol (11-OH-THC) and its primary positional isomers, focusing on their pharmacological properties. The information presented herein is intended to support research and development in the field of cannabinoid science.
Introduction
Tetrahydrocannabinol (THC) undergoes extensive metabolism in the liver, primarily through hydroxylation by cytochrome P450 enzymes, to form its principal active metabolite, 11-hydroxy-THC (11-OH-THC).[1] This metabolite is a significant contributor to the psychoactive effects of cannabis, particularly when consumed orally.[2] Positional isomers of THC, such as delta-8-THC (Δ⁸-THC), also undergo similar metabolic transformations, yielding their respective 11-hydroxy metabolites.[3] Understanding the functional distinctions between these 11-hydroxy isomers is crucial for elucidating the nuanced pharmacological effects of different cannabis- and hemp-derived products.
Quantitative Comparison of Functional Properties
The following tables summarize the key functional differences between the 11-hydroxy metabolites of Δ⁹-THC and Δ⁸-THC based on available experimental data.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Receptor (Kᵢ, nM) | CB2 Receptor (Kᵢ, nM) | Receptor Selectivity |
| 11-OH-Δ⁹-THC | 0.37[4] | Data not readily available | Primarily CB1 |
| 11-OH-Δ⁸-THC | Higher than Δ⁸-THC, but generally considered less potent than 11-OH-Δ⁹-THC. Specific Kᵢ values are not consistently reported. | Data not readily available | Primarily CB1 |
| Δ⁹-THC (for reference) | 35[4] | Data not readily available | Primarily CB1 |
| Δ⁸-THC (for reference) | Generally considered to have a lower binding affinity for CB1 than Δ⁹-THC.[5] | Similar to Δ⁹-THC | Primarily CB1 |
Table 2: Pharmacological Potency and Effects
| Compound | Relative Potency | Psychoactive Effects | Notable Characteristics |
| 11-OH-Δ⁹-THC | 2-3 times more potent than Δ⁹-THC.[1] | Intense and prolonged psychoactive effects, often associated with oral cannabis consumption.[2][6] | More readily crosses the blood-brain barrier compared to Δ⁹-THC.[2] |
| 11-OH-Δ⁸-THC | More potent than Δ⁸-THC, but generally reported to be less potent than 11-OH-Δ⁹-THC.[5] | Psychoactive, with effects qualitatively similar to 11-OH-Δ⁹-THC but potentially with a milder intensity. | An active metabolite of Δ⁸-THC.[5] |
Experimental Protocols
Cannabinoid Receptor Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of cannabinoid ligands to CB1 and CB2 receptors using a competitive radioligand binding assay.
1. Materials:
-
HEK-293 cells stably expressing human CB1 or CB2 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
Radioligand (e.g., [³H]CP-55,940).
-
Unlabeled cannabinoid ligands (test compounds and a known high-affinity ligand for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
2. Procedure:
-
Membrane Preparation: Culture and harvest HEK-293 cells expressing the target receptor. Homogenize the cells in membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Assessment of Cannabinoid Effects in Mice (General Protocol)
This protocol describes a general method for evaluating the in vivo effects of cannabinoids in mice, often referred to as the "tetrad test."
1. Animals:
-
Male or female mice (e.g., C57BL/6 strain), housed under controlled conditions.
2. Drug Administration:
-
Dissolve the cannabinoid compounds in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
-
Administer the compounds via intraperitoneal (i.p.) injection at various doses.
3. Behavioral and Physiological Assessments (The Tetrad):
-
Locomotor Activity: Place the mouse in an open-field arena and record its movement for a set period (e.g., 10-30 minutes) using an automated tracking system. A decrease in locomotion is a characteristic cannabinoid effect.
-
Catalepsy: Place the mouse's forepaws on an elevated bar. Measure the time it remains immobile in this position. Increased immobility time is indicative of catalepsy, a typical cannabinoid-induced effect.
-
Analgesia (Nociception): Assess the mouse's response to a thermal stimulus using a hot plate or tail-flick apparatus. An increased latency to respond (e.g., paw lick or tail flick) indicates an analgesic effect.
-
Hypothermia: Measure the mouse's core body temperature using a rectal probe before and at set time points after drug administration. A decrease in body temperature is a common physiological response to cannabinoids.
4. Data Analysis:
-
Compare the behavioral and physiological responses of the drug-treated groups to a vehicle-treated control group using appropriate statistical methods.
Visualizations
References
- 1. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. trianglehempwellness.com [trianglehempwellness.com]
- 3. researchgate.net [researchgate.net]
- 4. 11-Hydroxy-THC - Wikipedia [en.wikipedia.org]
- 5. 11-Hydroxy-Δ8-THC - Wikipedia [en.wikipedia.org]
- 6. Metabolic disposition of delta 8-tetrahydrocannabinol and its active metabolites, 11-hydroxy-delta 8-tetrahydrocannabinol and 11-oxo-delta 8-tetrahydrocannabinol, in mice. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Detecting 11-hydroxyheptadecanoyl-CoA: A Comparative Guide to Antibody-Based and Mass Spectrometry Approaches
For researchers in metabolic pathways, drug development, and lipidomics, the accurate detection and quantification of specific lipid metabolites like 11-hydroxyheptadecanoyl-CoA is crucial. This guide provides a comprehensive comparison between a hypothetical, custom-developed antibody-based immunoassay and the established method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.
Currently, there are no commercially available antibodies that specifically target this compound. Therefore, an immunodetection approach necessitates a custom antibody development project. This guide will explore the intricacies of such a project and objectively compare its potential performance with the high-specificity alternative of LC-MS/MS, providing researchers with the data and methodologies needed to select the most appropriate analytical technique for their needs.
Performance Comparison: Custom Antibody vs. LC-MS/MS
The choice between developing a custom antibody for an immunoassay and utilizing an LC-MS/MS method depends on several factors, including the required specificity, sensitivity, sample throughput, and available resources. The following table summarizes the key performance characteristics of each approach.
| Feature | Custom Antibody (Hypothetical) | LC-MS/MS |
| Specificity | Moderate to High (Dependent on cross-reactivity) | Very High (Based on mass-to-charge ratio and fragmentation) |
| Sensitivity | Potentially High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) |
| Development Time | Long (4-6 months) | Short (Method development can be rapid) |
| Cost per Sample | Low (Once antibody is developed) | High |
| Initial Cost | High (Custom antibody development) | High (Instrument purchase) or Moderate (Service-based) |
| Throughput | High (96-well plate format) | Moderate to High (Dependent on chromatography) |
| Multiplexing | Limited (Typically single-analyte) | High (Can detect multiple acyl-CoAs simultaneously) |
| Matrix Effects | Can be significant | Can be minimized with internal standards |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. Below are representative protocols for the key experiments discussed in this guide.
Custom Antibody Development and Cross-Reactivity Testing
1. Immunogen Preparation:
-
Hapten-Carrier Conjugation: this compound, as a small molecule (hapten), is not immunogenic on its own. It must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The carboxyl group of the heptadecanoic acid chain or a derivative of the hydroxyl group can be used for conjugation via an active ester-mediated reaction (e.g., using EDC/NHS chemistry).
2. Animal Immunization and Antibody Production:
-
The hapten-carrier conjugate is used to immunize host animals (typically rabbits or mice).
-
A series of immunizations are performed over several weeks to elicit a high-titer polyclonal or to generate hybridomas for monoclonal antibody production.
-
Serum (for polyclonal) or hybridoma supernatants (for monoclonal) are collected and screened for antibody production.
3. Cross-Reactivity Assessment by Competitive ELISA:
-
Plate Coating: A 96-well microplate is coated with a conjugate of this compound and a different carrier protein than the one used for immunization (e.g., if immunized with KLH-conjugate, coat with BSA-conjugate) to avoid detecting antibodies against the carrier.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of BSA or non-fat dry milk.
-
Competition Reaction: A fixed, limiting concentration of the custom antibody is pre-incubated with varying concentrations of the free this compound standard or potential cross-reactants (e.g., heptadecanoyl-CoA, other hydroxy fatty acyl-CoAs).
-
Incubation: This antibody-analyte mixture is then added to the coated and blocked plate. The free analyte in the solution will compete with the coated analyte for binding to the antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with an acid solution.
-
Data Analysis: The absorbance is read at 450 nm. A higher concentration of free analyte in the initial mixture results in a weaker signal, creating a standard curve from which the concentration of unknown samples and the degree of cross-reactivity with other molecules can be determined.
Quantification by LC-MS/MS
1. Sample Preparation and Extraction:
-
Homogenization: Tissue or cell samples are homogenized in a cold extraction solvent, often a mixture of acetonitrile, methanol, and water, to precipitate proteins and extract metabolites.[1]
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-heptadecanoyl-CoA) is added to each sample to correct for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE): The supernatant from the homogenization is often further purified using a solid-phase extraction cartridge to isolate the acyl-CoA species.[2][3]
-
Drying and Reconstitution: The purified extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.[4]
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[2][3]
-
Mobile Phase: A gradient of two mobile phases is employed, for example, an aqueous solution with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic solvent like acetonitrile.[2][3] This separates the different acyl-CoA species based on their hydrophobicity.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: The eluent from the LC column is ionized, typically using electrospray ionization (ESI) in positive mode.[2][3]
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. This highly specific transition allows for precise quantification even in complex biological matrices. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion.[2][5]
-
Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined by comparison to a standard curve prepared with known amounts of this compound.
Visualizing the Workflows and Pathways
To better understand the experimental and logical flow of the discussed methods, the following diagrams are provided.
Conclusion
The choice between developing a custom antibody and using LC-MS/MS for the quantification of this compound is a trade-off between throughput, specificity, and upfront investment. While a custom antibody could eventually lead to a high-throughput, cost-effective assay suitable for screening large numbers of samples, the development process is lengthy and the ultimate specificity is not guaranteed. Potential cross-reactivity with structurally similar lipids is a significant concern that requires thorough validation.
In contrast, LC-MS/MS provides unparalleled specificity and sensitivity, with the ability to multiplex and analyze a wide range of acyl-CoAs in a single run.[2][3][6] While the initial instrumentation cost is high and per-sample cost can be greater than an established ELISA, the reliability and richness of the data often make it the preferred method for quantitative lipidomics, especially in a research and drug development setting. For researchers requiring the highest degree of confidence in their quantitative data for this compound, LC-MS/MS remains the gold standard.
References
- 1. researchgate.net [researchgate.net]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Hydroxy-Fatty Acyl-CoAs with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the function of hydroxy-fatty acyl-CoA molecules through genetic knockout studies. Due to the limited specific research on 11-hydroxyheptadecanoyl-CoA, this document uses the well-characterized mitochondrial enzyme, medium- and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD, encoded by the HADH gene), as a representative model. The principles and methodologies described herein are broadly applicable to investigating the roles of other fatty acid metabolites.
We will objectively compare the metabolic consequences of a SCHAD knockout with an alternative fatty acid metabolism pathway, peroxisomal β-oxidation, supported by experimental data from murine models.
Introduction to 3-Hydroxyacyl-CoAs in Metabolism
3-hydroxyacyl-CoAs are critical intermediates in the mitochondrial fatty acid β-oxidation (FAO) spiral, a major pathway for cellular energy production from lipids. The dehydrogenation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA is a key step catalyzed by enzymes like SCHAD.[1] Dysregulation of this pathway is implicated in various metabolic disorders.[1] Validating the specific roles of these molecules is crucial for understanding disease pathogenesis and developing targeted therapeutics. Genetic knockout models, particularly in mice, offer a powerful tool for this purpose by allowing for the systemic or tissue-specific ablation of the enzymes that produce or metabolize these intermediates.
The Model System: SCHAD (HADH) Knockout
To illustrate the validation process, we focus on the genetic knockout of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD). Deficiencies in SCHAD in humans are known to cause hyperinsulinism, highlighting its crucial role in linking fatty acid metabolism and insulin (B600854) secretion.[1] Mouse models with a knockout of the Hadh gene have been instrumental in dissecting the physiological functions of this enzyme.[1][2]
Signaling and Metabolic Pathways
The following diagram illustrates the central role of SCHAD in mitochondrial β-oxidation and its interplay with other metabolic pathways.
References
A Comparative Analysis of the Enzymatic Kinetics of Medium-Chain 11-Hydroxyheptadecanoyl-CoA Substrates
For researchers, scientists, and drug development professionals, understanding the enzymatic kinetics of fatty acid metabolism is crucial for developing novel therapeutics. This guide provides a detailed comparison of the enzymatic activity of L-3-hydroxyacyl-CoA dehydrogenase (HADH) with various medium-chain hydroxyacyl-CoA substrates, offering insights into the substrate specificity of this key metabolic enzyme.
L-3-Hydroxyacyl-CoA Dehydrogenase: A Key Player in Beta-Oxidation
L-3-hydroxyacyl-CoA dehydrogenase (HADH) is a critical enzyme in the mitochondrial beta-oxidation pathway, responsible for the NAD+-dependent dehydrogenation of L-3-hydroxyacyl-CoA esters to their corresponding 3-ketoacyl-CoA derivatives. This reaction is a vital step in the catabolism of fatty acids for energy production. The efficiency of this process is highly dependent on the chain length of the fatty acyl-CoA substrate.
Comparative Enzymatic Kinetics of HADH
The following table summarizes the kinetic parameters (Km and Vmax) of purified pig heart L-3-hydroxyacyl-CoA dehydrogenase for a series of L-3-hydroxyacyl-CoA substrates with varying chain lengths. The data reveals that the enzyme exhibits the highest activity with medium-chain substrates.[1]
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Butyryl-CoA | C4 | 14.8 | 138 |
| Hexanoyl-CoA | C6 | 5.3 | 152 |
| Octanoyl-CoA | C8 | 2.5 | 167 |
| Decanoyl-CoA | C10 | 2.1 | 185 |
| Dodecanoyl-CoA | C12 | 2.0 | 172 |
| Tetradecanoyl-CoA | C14 | 2.1 | 145 |
| Hexadecanoyl-CoA | C16 | 2.3 | 118 |
Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for substrates of various chain lengths. Data sourced from He et al. (1989).[1]
Experimental Protocol: A Coupled Spectrophotometric Assay
The determination of HADH kinetic parameters is typically achieved through a coupled spectrophotometric assay.[1] This method offers high sensitivity and allows for continuous monitoring of the reaction rate.
Principle:
The assay measures the rate of NADH production, which is coupled to the oxidation of the L-3-hydroxyacyl-CoA substrate by HADH. The increase in absorbance at 340 nm, characteristic of NADH, is monitored over time. To drive the reaction to completion and prevent product inhibition, a subsequent enzyme, 3-ketoacyl-CoA thiolase, is included in the reaction mixture to cleave the 3-ketoacyl-CoA product.[1]
Reagents:
-
Potassium phosphate (B84403) buffer (pH 7.3)
-
NAD+
-
Coenzyme A (CoASH)
-
L-3-hydroxyacyl-CoA substrate (of varying chain lengths)
-
Purified L-3-hydroxyacyl-CoA dehydrogenase
-
3-ketoacyl-CoA thiolase
-
Bovine serum albumin (to bind free fatty acids)
Procedure:
-
A reaction mixture containing all reagents except the substrate is prepared in a cuvette and pre-incubated at a constant temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the L-3-hydroxyacyl-CoA substrate.
-
The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the Metabolic Pathway and Experimental Workflow
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the beta-oxidation pathway and the experimental workflow for determining HADH kinetics.
Caption: The mitochondrial beta-oxidation pathway for fatty acids.
Caption: Experimental workflow for HADH kinetic analysis.
References
Unveiling the Structure of 11-hydroxyheptadecanoyl-CoA: A Comparative Guide to NMR Confirmation
For researchers, scientists, and drug development professionals, the precise structural elucidation of lipid molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the confirmation of the 11-hydroxyheptadecanoyl-CoA structure, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed methodological choices.
The confirmation of the chemical structure of novel or synthesized long-chain fatty acyl-CoAs, such as this compound, is a critical step in various fields of research, including drug discovery and metabolomics. NMR spectroscopy stands as a powerful, non-destructive technique for the unambiguous determination of molecular structure. This guide will delve into the expected NMR spectral data for this compound, compare it with alternative methods, and provide detailed experimental workflows.
Performance Comparison: NMR vs. Mass Spectrometry
While NMR provides unparalleled detail on the carbon-hydrogen framework, alternative methods, particularly mass spectrometry (MS), offer complementary information and are often used in conjunction with NMR for comprehensive structural analysis.
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS/LC-MS) |
| Structural Information | Detailed information on the carbon-hydrogen framework, including connectivity and stereochemistry. | Provides accurate mass-to-charge ratio, elemental composition, and fragmentation patterns for substructure identification. |
| Sample Requirement | Typically requires higher sample concentrations (milligrams). | Highly sensitive, requiring only small amounts of sample (picomoles to femtomoles). |
| Sample Preparation | Minimal, non-destructive. | Often requires derivatization (e.g., for GC-MS) to improve volatility and ionization. |
| Data Interpretation | Can be complex, requiring expertise in spectral analysis. | Fragmentation patterns can be complex, often requiring spectral libraries for comparison. |
| Quantitative Analysis | Can be quantitative with appropriate internal standards. | Excellent for quantitative analysis, especially with isotope dilution methods. |
Predicted NMR Data for this compound
Due to the lack of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR chemical shifts have been predicted based on established values for similar long-chain hydroxy fatty acids and computational prediction tools. These predictions provide a reliable reference for researchers working with this molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| ~3.60 | m | H-11 | ~175 | C-1 (Thioester Carbonyl) | ||
| ~2.85 | t | H-2 | ~72 | C-11 | ||
| ~3.40 | t | H-2' (CoA) | ~55 | C-2 | ||
| ~4.10 | m | H-3' (CoA) | ~42 | C-10, C-12 | ||
| ~4.20 | m | H-4' (CoA) | ~38 | C-3 | ||
| ~0.88 | t | H-17 | ~34 | C-16 | ||
| ~1.20-1.60 | m | -(CH₂)n- | ~22-32 | -(CH₂)n- | ||
| - | - | - | ~14 | C-17 |
Note: Chemical shifts are referenced to TMS (0 ppm) and are subject to minor variations based on solvent and experimental conditions. The CoA moiety protons and carbons are numerous and only key, distinguishable signals are highlighted.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of long-chain fatty acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A.
Materials:
-
11-hydroxyheptadecanoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A trilithium salt
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate buffer (pH ~7.5)
-
Ethyl acetate
-
Hexane
Procedure:
-
Activation of 11-hydroxyheptadecanoic acid: Dissolve 11-hydroxyheptadecanoic acid and N-hydroxysuccinimide in anhydrous DCM. Add DCC and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent under reduced pressure to obtain the NHS ester of 11-hydroxyheptadecanoic acid.
-
Synthesis of the CoA thioester: Dissolve the NHS ester in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer.
-
Slowly add the DMF solution of the NHS ester to the Coenzyme A solution with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, purify the this compound by solid-phase extraction (SPE) or preparative HPLC.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A wider spectral width (e.g., 200 ppm) is required. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, acquire two-dimensional correlation spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
-
Alternative Method: GC-MS Analysis of the Hydroxy Fatty Acid
For the analysis of the fatty acid portion, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive alternative. This requires derivatization of the hydroxy fatty acid to increase its volatility.
Sample Preparation (Derivatization):
-
Hydrolyze the acyl-CoA to release the free fatty acid.
-
Methylate the carboxylic acid group using a reagent like diazomethane (B1218177) or by heating with methanolic HCl.
-
Silylate the hydroxyl group using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar column).
-
Oven Program: Start at a low temperature and ramp up to a high temperature to elute the derivatized compound.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The resulting mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the structure and the position of the hydroxyl group.
Visualizing the Workflow
The following diagrams illustrate the key experimental and logical workflows involved in the structural confirmation of this compound.
Caption: Experimental workflow for synthesis and structural analysis.
Caption: NMR data acquisition and analysis workflow.
Caption: Decision logic for selecting an analytical method.
Independent Verification of 11-Hydroxyheptadecanoyl-CoA's Metabolic Fate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the presumed metabolic fate of 11-hydroxyheptadecanoyl-CoA against alternative fatty acid oxidation pathways. The information is supported by experimental data and detailed methodologies to aid in the independent verification and further study of this and related compounds.
Introduction
This compound is an odd-chain, hydroxylated fatty acyl-CoA. While direct experimental evidence for its metabolic fate is not extensively documented in publicly available literature, its metabolism can be inferred from the well-established pathways for odd-chain and hydroxylated fatty acids. This guide will compare the predicted metabolic pathway of this compound with the canonical beta-oxidation of a saturated odd-chain fatty acid (heptadecanoyl-CoA) and a saturated even-chain fatty acid (palmitoyl-CoA). Understanding the metabolic nuances of hydroxylated odd-chain fatty acids is crucial for researchers in drug development and metabolic diseases, as these molecules can serve as biomarkers or therapeutic targets.
Predicted Metabolic Pathway of this compound
The presence of a hydroxyl group at the 11th position of a 17-carbon chain suggests a metabolic route that likely involves an initial oxidation of this hydroxyl group, potentially followed by standard beta-oxidation. The location of the hydroxyl group is at the ω-6 position, indicating that enzymes with specificity for hydroxylated fatty acids, possibly from the cytochrome P450 family, may be involved in the initial steps.
The proposed pathway would proceed as follows:
-
Oxidation of the Hydroxyl Group: The 11-hydroxyl group is likely oxidized to a ketone by a dehydrogenase.
-
Beta-Oxidation Cycles: The resulting keto-heptadecanoyl-CoA would then enter the mitochondrial or peroxisomal beta-oxidation spiral.
-
Final Products: As an odd-chain fatty acid, the final round of beta-oxidation would yield one molecule of propionyl-CoA and one molecule of acetyl-CoA.
Comparison of Metabolic Fates
The following table summarizes the key differences in the metabolic pathways of this compound, heptadecanoyl-CoA (an unsubstituted odd-chain fatty acid), and palmitoyl-CoA (a standard even-chain fatty acid).
| Feature | This compound (Predicted) | Heptadecanoyl-CoA | Palmitoyl-CoA |
| Initial Processing | Oxidation of the 11-hydroxyl group | Direct entry into beta-oxidation | Direct entry into beta-oxidation |
| Primary Oxidation Pathway | Mitochondrial and/or Peroxisomal Beta-Oxidation | Mitochondrial and/or Peroxisomal Beta-Oxidation | Mitochondrial Beta-Oxidation |
| Key Enzymes | Hydroxyacyl-CoA Dehydrogenase-like enzyme, Beta-oxidation enzymes | Beta-oxidation enzymes | Beta-oxidation enzymes |
| Number of Beta-Oxidation Cycles | 7 | 7 | 7 |
| Final Products | 1 x Propionyl-CoA, 7 x Acetyl-CoA, 1 x Succinyl-CoA (from Propionyl-CoA) | 1 x Propionyl-CoA, 7 x Acetyl-CoA, 1 x Succinyl-CoA (from Propionyl-CoA) | 8 x Acetyl-CoA |
| ATP Yield (approximate) | Lower than heptadecanoyl-CoA due to initial oxidation step | ~112 ATP | ~106 ATP |
Experimental Protocols
Independent verification of the metabolic fate of this compound would require a combination of in vitro enzymatic assays and cell-based metabolic studies.
Protocol 1: In Vitro Enzymatic Assay with 3-Hydroxyacyl-CoA Dehydrogenase
This assay determines the substrate specificity and kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase for various fatty acyl-CoA substrates.
Materials:
-
Purified L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)
-
Substrates: this compound, L-3-hydroxybutyryl-CoA (positive control), palmitoyl-CoA (negative control)
-
NAD+
-
Coenzyme A (CoASH)
-
3-ketoacyl-CoA thiolase (EC 2.3.1.16)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.
-
Add the fatty acyl-CoA substrate to the reaction mixture.
-
Initiate the reaction by adding L-3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity from the linear phase of the absorbance curve.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the substrate concentration.[1]
Protocol 2: Analysis of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of various acyl-CoA species from biological samples, enabling the tracing of metabolic pathways.
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable extraction buffer (e.g., acetonitrile/water).
-
Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.
-
Elute the acyl-CoAs and evaporate the solvent.
-
Reconstitute the sample in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile).
-
Mass Spectrometry:
Signaling Pathways and Experimental Workflows
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the analysis of acyl-CoAs by LC-MS/MS.
Conclusion
The metabolic fate of this compound is predicted to involve an initial oxidation of its hydroxyl group followed by beta-oxidation, ultimately yielding propionyl-CoA and acetyl-CoA. This pathway differs from that of standard even-chain fatty acids, which produce only acetyl-CoA, and unsubstituted odd-chain fatty acids, which directly enter beta-oxidation. The provided experimental protocols offer a framework for the independent verification of this proposed pathway and for the broader investigation of hydroxylated fatty acid metabolism. Further research in this area is warranted to elucidate the specific enzymes involved and the physiological implications of this metabolic route.
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Safety Operating Guide
Essential Guide to the Safe Disposal of 11-hydroxyheptadecanoyl-CoA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized biochemicals like 11-hydroxyheptadecanoyl-CoA are paramount for laboratory safety and environmental protection. This document provides a clear, step-by-step guide for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a conservative mindset, treating it as potentially hazardous waste in the absence of specific data to the contrary.
-
Waste Identification and Segregation :
-
Treat all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, tubes), as chemical waste.
-
Do not mix this waste with other waste streams unless compatibility is certain. It is best practice to collect it in a dedicated, clearly labeled waste container.
-
-
Containerization :
-
Use a sturdy, leak-proof container that is compatible with the chemical nature of the waste. For solutions, ensure the container can accommodate the volume without risk of spillage.
-
The container must be securely sealed at all times, except when adding waste.[1]
-
-
Labeling :
-
Properly label the waste container with the words "Hazardous Waste."[2]
-
The label must clearly identify the contents, including "this compound" and any solvents or other chemicals present in the mixture.[2] List the approximate concentrations or percentages of each component.
-
Indicate the date when the waste was first added to the container.
-
-
Storage :
-
Disposal Request :
-
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year for partially filled containers in a satellite accumulation area), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][4]
-
Follow your institution's specific procedures for requesting a waste pickup.[4]
-
-
Disposal of Empty Containers :
-
Any container that held this compound must be triple-rinsed before being discarded.[1]
-
The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses should also be collected as hazardous waste as a best practice.
-
After thorough rinsing and air-drying, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label to prevent confusion.[4]
-
Prohibited Disposal Methods :
-
Do NOT dispose of this compound down the sanitary sewer.[4] Many biochemicals can be harmful to aquatic life, and their effects on wastewater treatment processes are often unknown.
-
Do NOT discard this compound in the regular trash.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the logical workflow for the handling and disposal of this compound in a laboratory setting.
This comprehensive guide provides the necessary procedural steps to ensure the safe and compliant disposal of this compound. By adhering to these protocols, laboratories can maintain a safe working environment and minimize their environmental impact.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Personal protective equipment for handling 11-hydroxyheptadecanoyl-CoA
Essential Safety and Handling Guide for 11-hydroxyheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling similar long-chain fatty acyl-CoA molecules and should be implemented to ensure laboratory safety.
I. Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile gloves | Inspected prior to use. Use proper glove removal technique to avoid skin contact. |
| Eye Protection | Safety glasses with side-shields | Must be worn at all times when handling the compound. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
II. Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
-
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
III. Accidental Release and Exposure Procedures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Spill | Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation. |
IV. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Unused Compound:
-
Dispose of contents/container to an approved waste disposal plant.
-
-
Contaminated Materials (e.g., gloves, lab coats):
-
Place in a sealed, labeled container for disposal as chemical waste.
-
Experimental Workflow and Safety Integration
The following diagram illustrates the key stages of working with this compound, integrating the necessary safety precautions at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
